N-t-Boc-valacyclovir-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H28N6O6 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m1/s1/i6D2,7D2 |
InChI Key |
FGLBYLSLCQBNHV-QRMXRSDFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@@H](C(C)C)NC(=O)OC(C)(C)C)OCN1C=NC2=C1N=C(NC2=O)N |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-t-Boc-valacyclovir-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for N-t-Boc-valacyclovir-d4. This deuterated analog of N-t-Boc-valacyclovir serves as a crucial tool in bioanalytical and pharmacokinetic studies, primarily as an internal standard for the quantification of valacyclovir and its active metabolite, acyclovir.
Chemical Properties and Structure
This compound, systematically named N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester-d4, is a stable-isotope labeled version of N-t-Boc-valacyclovir. The deuterium labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.
Chemical Structure:
The structure of this compound consists of the acyclovir core, ester-linked to an N-t-Boc protected L-valine, with four deuterium atoms incorporated into the valine side chain.
Table 1: Summary of Chemical Properties
| Property | Value |
| Molecular Formula | C18H24D4N6O6 |
| Molecular Weight | 428.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] |
| Storage | Recommended long-term storage at -20°C.[1] |
Synthesis
The synthesis of this compound involves the coupling of a deuterated N-t-Boc-L-valine precursor with acyclovir. While specific, detailed protocols for the deuterated compound are proprietary to manufacturers, the general synthetic route for N-t-Boc-valacyclovir is well-established.
A general procedure involves the esterification of the hydroxyl group of acyclovir with N-t-butoxycarbonyl-L-valine. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dimethylformamide (DMF). The reaction scheme is as follows:
General Synthesis Workflow
References
Technical Guide: N-t-Boc-valacyclovir-d4 Certificate of Analysis
This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for N-t-Boc-valacyclovir-d4. The information is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical studies.
Compound Information
| Parameter | Specification |
| Compound Name | N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester-d4 |
| Synonyms | This compound, N-T-Boc-Valacyclovir D4 |
| CAS Number | 1346617-11-5[1] |
| Molecular Formula | C₁₈H₂₄D₄N₆O₆[1][2] |
| Molecular Weight | 428.48 g/mol [1][2] |
| Product Format | Neat Solid |
Quantitative Data
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.
Table 2.1: Identity and Purity
| Test | Method | Specification | Result |
| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥ 98% | Conforms |
| Purity (by NMR) | Nuclear Magnetic Resonance | Conforms to Structure | Conforms |
| Identity (by MS) | Mass Spectrometry | Conforms to Structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | Conforms |
Table 2.2: Physicochemical Properties
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Solubility | Visual Inspection | Soluble in DMSO, Methanol | Conforms |
Experimental Protocols
This section details the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength of 254 nm.
-
Sample Preparation : A stock solution of the sample is prepared in a suitable diluent (e.g., a mixture of the mobile phase components). Serial dilutions are then made to obtain a working concentration.
-
Analysis : The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of this compound.
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Ionization Mode : Positive ion mode is typically used.
-
Analysis : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Identity Confirmation : The observed m/z of the protonated molecule [M+H]⁺ should correspond to the calculated theoretical mass of this compound.
-
Isotopic Purity : The relative intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms are measured to determine the percentage of deuterium incorporation.
-
-
Precursor-Product Ion Transitions for LC-MS/MS : For quantitative applications using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. For valacyclovir, a common transition is m/z 325.2 → 152.1. For the deuterated standard, a likely transition would be m/z 329.2 → 152.1.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.
-
Analysis : ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks in the spectra are compared with the expected structure of this compound to confirm its identity.
Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard.
References
Technical Guide: N-t-Boc-valacyclovir-d4 - A Deuterated Intermediate for Valacyclovir Synthesis and Research
This technical guide provides an overview of N-t-Boc-valacyclovir-d4, a deuterated derivative of N-tert-butoxycarbonyl-valacyclovir. This compound serves as a crucial intermediate in the synthesis of labeled valacyclovir, a widely used antiviral medication. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its procurement, synthesis, and potential applications.
Supplier and Pricing Information
This compound is available from several specialized chemical suppliers. The pricing can vary based on the quantity and purity of the compound. Below is a summary of publicly available information from various suppliers. Researchers are advised to request quotes directly from the suppliers for the most current pricing and availability.
| Supplier | Product Name | Catalog Number | Quantity | Price (USD) |
| MyBioSource | This compound | MBS6082011 | Not Specified | Request Quote |
| Gentaur | This compound | Not Specified | 1 mg | $222.53[1] |
| peptidequotes | This compound | Not Specified | 10 mg | $1,726.69[2] |
| Biosave | This compound | B2526-89 | Not Specified | Request Quote[3] |
| LGC Standards | This compound | TRC-A609545 | Not Specified | Request Quote[4] |
| Santa Cruz Biotechnology | N-t-Boc Valacyclovir | sc-217381 | Not Specified | Request Quote |
Note: The listed prices are subject to change and may not include shipping and handling fees. "Request Quote" indicates that pricing is not publicly listed and must be obtained directly from the supplier.
Chemical Properties
-
Chemical Name: N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester-d4[5]
-
Molecular Formula: C18H24D4N6O6[5]
-
CAS Number: 926-39-6 (for the non-deuterated form, a specific CAS for the d4 variant is not consistently provided)[4]
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][5]
-
Storage: Short-term storage at room temperature is possible, but long-term storage at -20°C is recommended for optimal stability.[5]
Experimental Protocols: Synthesis of N-t-Boc-valacyclovir
The following is a generalized experimental protocol based on literature descriptions for the synthesis of the non-deuterated compound.[6][7]
Reaction Scheme:
Figure 1: General synthesis scheme for this compound.
Materials:
-
Acyclovir
-
N-t-Boc-L-valine-d4
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI))[6]
-
4-Dimethylaminopyridine (DMAP) (as a catalyst)
-
Anhydrous Dimethylformamide (DMF) as the solvent
Procedure:
-
In a clean, dry reaction vessel, dissolve N-t-Boc-L-valine-d4 and acyclovir in anhydrous DMF.
-
Add a catalytic amount of DMAP to the solution.
-
Slowly add the coupling agent (DCC or EDCI) to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 12-24 hours) at room temperature, monitoring the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the by-product of the coupling agent (e.g., dicyclohexylurea if DCC is used) can be removed by filtration.
-
The crude product is then typically purified using chromatographic techniques to yield pure this compound.
Deprotection to form Valacyclovir:
The Boc protecting group on this compound can be removed using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, valacyclovir-d4.[8]
Logical Workflow for Synthesis and Deprotection
The overall process from starting materials to the final deprotected product can be visualized as a logical workflow.
References
- 1. This compound 1mg | vwwr [vwwr.com]
- 2. This compound 10mg | peptidequotes [peptidequotes.com]
- 3. biosave.com [biosave.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. mybiosource.com [mybiosource.com]
- 6. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Valaciclovir | 124832-26-4 [chemicalbook.com]
N-t-Boc-Valacyclovir-d4: A Technical Guide for Bioanalytical and Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of N-t-Boc-valacyclovir-d4 in scientific research. The primary utility of this compound lies in its role as a stable isotope-labeled internal standard for the quantitative analysis of the antiviral drug valacyclovir and its active metabolite, acyclovir. This guide will detail its application in bioanalytical methodologies, particularly in pharmacokinetic studies, and provide a comprehensive experimental protocol based on established research.
Introduction to this compound
This compound is a chemically modified version of valacyclovir, an L-valyl ester prodrug of the antiviral agent acyclovir.[1] This modified form incorporates two key features:
-
Deuterium Labeling (-d4): Four hydrogen atoms in the valacyclovir molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This mass difference allows the molecule to be distinguished from its unlabeled counterpart by mass spectrometry without altering its chemical properties significantly.
-
N-t-Boc Protection: The tert-butoxycarbonyl (Boc) group is a protecting group attached to the nitrogen atom of the valine ester. This group can be used during chemical synthesis and is typically removed in the final internal standard product used for bioanalysis, yielding valacyclovir-d4.
The primary and critical application of deuterated analogs like valacyclovir-d4 is as an internal standard (IS) in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response.
Core Application: Internal Standard in Quantitative Bioanalysis
This compound, after deprotection to valacyclovir-d4, is employed as an internal standard for the simultaneous quantification of valacyclovir and its active metabolite, acyclovir, in biological matrices such as plasma.[1] This is crucial for pharmacokinetic (PK) studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of valacyclovir.
The Bioanalytical Workflow
A typical workflow for a pharmacokinetic study of valacyclovir using valacyclovir-d4 as an internal standard involves several key steps.
Experimental Protocols
The following is a detailed experimental protocol for the quantification of valacyclovir and acyclovir in plasma using valacyclovir-d4 as an internal standard, adapted from a validated LC-MS/MS method.[1]
Sample Preparation
-
Standard and Quality Control (QC) Preparation: Prepare stock solutions of valacyclovir, acyclovir, valacyclovir-d4, and acyclovir-d4 in a suitable solvent (e.g., methanol). Serially dilute these to create calibration standards and QC samples in blank plasma.
-
Plasma Sample Extraction:
-
Pipette 10 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 40 µL of acetonitrile containing the internal standards (e.g., 200 nM each of valacyclovir-d4 and acyclovir-d4).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an LC vial for analysis.[1]
-
LC-MS/MS Analysis
The separation and detection of the analytes and internal standards are achieved using a liquid chromatography system coupled to a tandem mass spectrometer.
Chromatographic Conditions
| Parameter | Value |
| LC System | API4000 LC-MS/MS system or equivalent |
| Column | Waters Atlantis T3 C18 |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | A nine-minute gradient elution is typically used. |
Mass Spectrometric Conditions
The mass spectrometer is operated in the multiple reaction monitoring (MRM) positive ion mode to detect specific precursor-to-product ion transitions for each compound.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Valacyclovir | 325.2 | 152.1 |
| Acyclovir | 226.2 | 152.1 |
| Valacyclovir-d4 (IS) | 329.2 | 152.1 |
| Acyclovir-d4 (IS) | 230.2 | 152.1 |
Data Presentation and Analysis
The data obtained from the LC-MS/MS analysis is used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.[1]
Example Linear Equation Summary[1]
| Analyte | Concentration Range (nM) | Linear Equation (y = mx + c) | R² |
| Acyclovir | 2 - 200 | y = 0.0041x + 0.027 | > 0.99 |
| Valacyclovir | 2 - 200 | y = 0.0039x + 0.0021 | > 0.99 |
| Acyclovir | 200 - 5000 | y = 0.0040x + 0.089 | > 0.99 |
| Valacyclovir | 200 - 5000 | y = 0.0038x + 0.029 | > 0.99 |
y represents the peak area ratio of the analyte to the internal standard, and x is the analyte concentration.
Signaling and Metabolic Pathways
Valacyclovir is a prodrug that is rapidly converted to the active drug, acyclovir. The metabolic pathway is a critical aspect of its pharmacology.
References
An In-Depth Technical Guide to the Synthesis and Purification of N-t-Boc-valacyclovir-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-t-Boc-valacyclovir-d4, a deuterated analog of the N-t-Boc protected form of the antiviral drug valacyclovir. This isotopically labeled compound is a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. This document outlines the synthetic pathway, including the preparation of the key deuterated intermediate, acyclovir-d4, followed by its coupling with N-t-Boc-L-valine and subsequent purification.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the deuterated precursor, acyclovir-d4. This is followed by a coupling reaction with N-t-Boc-L-valine and purification of the final product.
Synthesis of Acyclovir-d4
The introduction of deuterium atoms into the valacyclovir molecule is achieved through the synthesis of acyclovir-d4, where the four deuterium atoms are located on the ethylene glycol side chain.[1][2][3] This is accomplished by using a deuterated starting material, ethylene-d4 glycol.
Experimental Protocol: Synthesis of Acyclovir-d4
-
Protection of Ethylene-d4 Glycol: The hydroxyl groups of ethylene-d4 glycol (HOCD₂CD₂OH) are protected, for example, by acetylation, to form a suitable intermediate such as 1,2-diacetoxyethane-d4.
-
Chloromethylation: The protected ethylene-d4 glycol is then reacted with a source of chloromethyl ether, often generated in situ from paraformaldehyde and hydrogen chloride, to yield a chloromethoxyethane-d4 derivative.
-
Alkylation of Guanine: A protected guanine derivative, such as diacetylguanine, is alkylated with the chloromethoxyethane-d4 intermediate in an aprotic solvent.
-
Deprotection: The protecting groups on the guanine and the hydroxyl group of the ethylene-d4 glycol moiety are removed, typically by hydrolysis under basic conditions, to yield acyclovir-d4.
Quantitative Data (Hypothetical):
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethylene-d4 glycol, Acetic anhydride | Pyridine | 0-25 | 4 | ~95 |
| 2 | 1,2-diacetoxyethane-d4, Paraformaldehyde, HCl | Dioxane | 25-50 | 6 | ~70 |
| 3 | Diacetylguanine, Chloromethoxyethane-d4 derivative | DMF | 80-100 | 12 | ~60 |
| 4 | Protected Acyclovir-d4 | NaOH (aq) | 25 | 2 | ~90 |
Synthesis of this compound
The final step in the synthesis is the coupling of acyclovir-d4 with N-t-Boc-L-valine. This is a standard esterification reaction, often facilitated by a coupling agent.
Experimental Protocol: Coupling of Acyclovir-d4 and N-t-Boc-L-valine
-
Reaction Setup: In a round-bottom flask, N-t-Boc-L-valine and acyclovir-d4 are dissolved in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Addition of Coupling Agent and Catalyst: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to the mixture, along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove the urea byproduct (in the case of DCC). The filtrate is then typically diluted with a suitable organic solvent and washed with aqueous solutions to remove unreacted starting materials and other water-soluble impurities.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Quantitative Data:
| Reactants | Molar Ratio (N-t-Boc-L-valine:Acyclovir-d4:DCC:DMAP) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-t-Boc-L-valine, Acyclovir-d4 | 1.2 : 1.0 : 1.2 : 0.1 | DMF | 25 | 12-24 | 70-85 |
Purification of this compound
Purification of the crude product is essential to obtain this compound of high purity, suitable for its intended applications. A combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Purification
Experimental Protocol: Column Chromatography
-
Column Preparation: A silica gel column is prepared using a suitable solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane.
-
Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Recrystallization
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent or solvent mixture for recrystallization is chosen. This is typically a system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of an alcohol (e.g., ethanol, isopropanol) and water or an ester (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane) can be effective.
-
Dissolution: The partially purified this compound is dissolved in the minimum amount of the hot solvent.
-
Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Purity Data:
| Purification Method | Purity (by HPLC) |
| Column Chromatography | >95% |
| Recrystallization | >98% |
Analytical Characterization
The identity and purity of the synthesized this compound are confirmed by various analytical techniques.
Table of Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | The spectrum will be similar to that of unlabeled N-t-Boc-valacyclovir, but with the absence of signals corresponding to the four protons on the ethylene glycol moiety. |
| ¹³C NMR | The spectrum will show signals corresponding to all carbon atoms in the molecule. The signals for the deuterated carbons may be broadened or show a different splitting pattern. |
| Mass Spectrometry (ESI-MS) | The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 429.2, which is 4 mass units higher than the unlabeled compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Purification Workflow
Caption: Purification workflow for this compound.
References
An In-depth Technical Guide on the Metabolic Pathway and Stability of N-t-Boc-valacyclovir-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-t-Boc-valacyclovir-d4 is a protected and deuterated isotopologue of valacyclovir, an antiviral prodrug of acyclovir. This technical guide delineates the predicted metabolic pathway and discusses the stability of this compound. The metabolic fate is primarily governed by the biotransformation of the parent compound, valacyclovir, with anticipated modifications in reaction kinetics due to the N-tert-butoxycarbonyl (N-t-Boc) protecting group and deuterium labeling. This document provides a comprehensive overview of the metabolic cascade, stability profile, and detailed experimental protocols for the in vitro assessment of this compound. All quantitative data is presented in tabular format for comparative analysis, and key processes are visualized using diagrams.
Introduction
Valacyclovir is an L-valyl ester prodrug of acyclovir, designed to enhance the oral bioavailability of the active antiviral agent.[1][2] Following oral administration, valacyclovir is rapidly and almost completely converted to acyclovir and the amino acid L-valine through first-pass metabolism in the intestine and liver.[3][4][5] this compound is a chemically modified version of valacyclovir, featuring an N-t-Boc protecting group and deuterium substitution. The N-t-Boc group is a common protecting group for amines in organic synthesis.[6] The deuterium labeling (d4) is expected to influence the compound's pharmacokinetic profile, potentially slowing down metabolic processes due to the kinetic isotope effect.[7] This guide will explore the anticipated metabolic pathway and stability of this compound based on the known metabolism of valacyclovir and the chemical properties of its modifications.
Predicted Metabolic Pathway
The metabolic pathway of this compound is predicted to proceed in a sequential manner, involving the cleavage of the N-t-Boc group, followed by the enzymatic hydrolysis of the valine ester, and subsequent metabolism of the released acyclovir-d4.
Step 1: Deprotection of the N-t-Boc Group
The initial metabolic step is the presumed removal of the N-t-Boc protecting group to yield valacyclovir-d4. While the specific enzymes responsible for in vivo cleavage of an N-t-Boc group are not well-documented in the context of drug metabolism, it is plausible that non-specific esterases or acidic conditions in the stomach could contribute to this process.
Step 2: Conversion to Acyclovir-d4
Following deprotection, the resulting valacyclovir-d4 is expected to undergo rapid and extensive first-pass metabolism, catalyzed by the enzyme valacyclovir hydrolase, primarily in the intestine and liver.[8] This enzymatic hydrolysis cleaves the L-valine ester, releasing the active antiviral agent, acyclovir-d4, and the amino acid L-valine.[9]
Step 3: Metabolism of Acyclovir-d4
Acyclovir-d4, the active moiety, is not a substrate for cytochrome P450 enzymes.[10] Its metabolism is minor, with the majority of the compound excreted unchanged in the urine.[2] The known minor metabolic pathways for acyclovir involve oxidation by aldehyde oxidase and alcohol/aldehyde dehydrogenase to form inactive metabolites.[4][10] The primary metabolites are 9-[(carboxymethoxy)methyl]guanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV).[4] The deuterium labeling in acyclovir-d4 may slow the rate of formation of these metabolites.
A diagram of the predicted metabolic pathway is presented below:
Stability Profile
The stability of this compound is a critical factor in its handling, storage, and biological activity.
-
Chemical Stability: The N-t-Boc protecting group is susceptible to cleavage under acidic conditions. Therefore, the compound is expected to be less stable in acidic environments. For long-term storage, a cool and dry environment, typically at -20°C, is recommended to maintain its integrity.[11]
-
Metabolic Stability: In biological matrices, the stability will be influenced by enzymatic activity. The ester linkage of the valine group is designed to be labile to in vivo esterases. The N-t-Boc group's stability in plasma and liver microsomes would determine the initial rate of metabolism. The deuterium labeling may enhance metabolic stability at the positions of substitution, potentially leading to a longer half-life compared to the non-deuterated counterpart.[7]
Quantitative Data
Direct quantitative pharmacokinetic data for this compound is not publicly available. However, the pharmacokinetic parameters of valacyclovir and its active metabolite acyclovir are well-established and are presented below for reference. A hypothetical comparison for this compound is also provided, based on the expected effects of the Boc group and deuteration.
Table 1: Pharmacokinetic Parameters of Valacyclovir and Acyclovir in Humans
| Parameter | Valacyclovir | Acyclovir (from Valacyclovir) |
|---|---|---|
| Bioavailability | ~54% (as Acyclovir)[2] | - |
| Tmax (Time to Peak) | ~1.5 hours[12] | ~1.75 hours[12] |
| Cmax (Peak Concentration) | Low and transient (<0.5 mcg/mL)[3] | Dose-dependent |
| Half-life (t1/2) | ~0.3 hours | ~2.5 - 3.3 hours |
| Protein Binding | 13.5% - 17.9%[3] | 9% - 33%[2] |
| Metabolism | Extensive first-pass hydrolysis[3] | Minor oxidation[4] |
| Excretion | Primarily as acyclovir in urine[2] | Primarily unchanged in urine |
Table 2: Hypothetical Pharmacokinetic Profile of this compound
| Parameter | Predicted Effect | Rationale |
|---|---|---|
| Bioavailability (as Acyclovir-d4) | Potentially lower or delayed | The N-t-Boc group may hinder absorption and require removal prior to efficient conversion to acyclovir-d4. |
| Tmax (Time to Peak) | Potentially longer | Additional metabolic step (deprotection) and potential for slower metabolism due to deuteration. |
| Half-life (t1/2) of Acyclovir-d4 | Potentially longer | The kinetic isotope effect from deuterium labeling can decrease the rate of metabolic clearance.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the metabolic pathway and stability of this compound.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of this compound in the presence of liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), this compound (at a specified concentration, e.g., 1 µM), and a NADPH-generating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the mixture at 37°C. Initiate the reaction by adding the NADPH-generating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Reaction Termination: Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the parent compound (this compound) and potential metabolites (valacyclovir-d4, acyclovir-d4) using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vitro Stability in Plasma
Objective: To evaluate the stability of this compound in plasma and assess for enzymatic degradation.
Methodology:
-
Preparation: Spike this compound into fresh plasma (e.g., human, rat) at a final concentration (e.g., 10 µM).
-
Incubation: Incubate the plasma samples at 37°C.
-
Sampling: Collect aliquots at specified time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Sample Processing: Immediately precipitate plasma proteins by adding a cold organic solvent (e.g., methanol) with an internal standard. Centrifuge and collect the supernatant.
-
Analysis: Quantify the concentration of this compound using LC-MS/MS.
-
Data Analysis: Determine the degradation rate and half-life of the compound in plasma.
Conclusion
The metabolic pathway of this compound is anticipated to be a multi-step process initiated by the cleavage of the N-t-Boc group, followed by the well-established conversion of valacyclovir to acyclovir. The deuterium labeling is likely to influence the pharmacokinetics by slowing down metabolic reactions, a hypothesis that warrants experimental verification. The provided experimental protocols offer a framework for the in vitro characterization of the stability and metabolic fate of this compound. Further studies are necessary to fully elucidate the enzymatic processes involved in the deprotection step and to quantify the impact of deuteration on the overall disposition of the molecule.
References
- 1. everlywell.com [everlywell.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valacyclovir versus acyclovir for the treatment of herpes zoster ophthalmicus in immunocompetent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 9. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. biosave.com [biosave.com]
- 12. Pharmacokinetics and relative bioavailability of valaciclovir hydrochloride tablet [journal11.magtechjournal.com]
The Strategic Role of Boc Protection in the Synthesis of Valacyclovir Derivatives: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals, detailing the critical role of tert-butoxycarbonyl (Boc) protection in the synthesis of valacyclovir, a prodrug of the antiviral agent acyclovir. This document elucidates the synthetic strategies, experimental protocols, and the impact of this protective group chemistry on the development of valacyclovir derivatives.
Introduction: The Prodrug Advantage and the Need for Amine Protection
Valacyclovir, the L-valyl ester of acyclovir, represents a significant advancement in antiviral therapy. Its development was driven by the need to overcome the poor oral bioavailability of its parent drug, acyclovir. By transiently masking the amine functionality of L-valine as a Boc-protected derivative, chemists can efficiently couple it with acyclovir, a crucial step in the synthesis of this enhanced-bioavailability prodrug. The Boc protecting group is instrumental in preventing self-coupling of the amino acid and other unwanted side reactions, thereby ensuring a higher yield and purity of the desired intermediate. This guide provides an in-depth exploration of this pivotal synthetic step.
Physicochemical and Pharmacokinetic Data
The strategic esterification of acyclovir with L-valine, facilitated by Boc protection, dramatically alters the molecule's physicochemical properties, leading to enhanced absorption in the gastrointestinal tract. Valacyclovir is actively transported across the intestinal epithelium via peptide transporters, a mechanism not available to acyclovir. Following absorption, esterases rapidly cleave the valine ester, releasing acyclovir into the bloodstream and achieving plasma concentrations three to five times higher than those attainable with oral acyclovir.
| Property | Acyclovir | Valacyclovir Hydrochloride | N-t-Boc-Valacyclovir |
| Molecular Formula | C₈H₁₁N₅O₃ | C₁₃H₂₁ClN₆O₄ | C₁₈H₂₈N₆O₆ |
| Molecular Weight | 225.2 g/mol | 360.8 g/mol | 424.45 g/mol [1] |
| Melting Point | 256.5-257 °C (decomposes) | 170-172 °C[] | Not available |
| Water Solubility | 1.3 mg/mL at 25 °C | 174 mg/mL at 25 °C[3] | Not available |
| Oral Bioavailability | 10-20% | ~54% | Not applicable (synthetic intermediate) |
Table 1: Comparative Physicochemical and Pharmacokinetic Properties. Data for N-t-Boc-Valacyclovir is limited as it is a transient synthetic intermediate.
Experimental Protocols
The synthesis of valacyclovir via a Boc-protected intermediate is a multi-step process involving protection, coupling, and deprotection.
Synthesis of N-Boc-L-valine
The protection of the amino group of L-valine is the initial step. This is typically achieved by reacting L-valine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Protocol:
-
Dissolve L-valine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to raise the pH.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid).
-
Extract the N-Boc-L-valine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and evaporate the solvent to yield the product.
Coupling of N-Boc-L-valine with Acyclovir
The coupling of the protected amino acid with acyclovir forms the ester linkage. This reaction is often facilitated by a coupling agent.
Protocol:
-
Dissolve N-Boc-L-valine, acyclovir, and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Cool the mixture in an ice bath.
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the formation of N-t-Boc-valacyclovir by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
The filtrate containing the Boc-protected valacyclovir derivative is then carried forward to the deprotection step.
Deprotection of Boc-Valacyclovir
The final step is the removal of the Boc protecting group to yield valacyclovir. This is typically achieved under acidic conditions.
Protocol:
-
Dissolve the crude N-t-Boc-valacyclovir from the previous step in a suitable solvent (e.g., a mixture of methylene chloride and methanol).
-
Add a solution of hydrochloric acid (HCl) in a solvent like isopropanol or dioxane.
-
Stir the reaction mixture at room temperature. The reaction is usually complete within a few hours.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, the valacyclovir hydrochloride product may precipitate from the solution.
-
The product can be isolated by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum.
Visualizing the Process: Synthesis and Metabolic Activation
The following diagrams illustrate the synthetic workflow and the subsequent metabolic pathway of valacyclovir.
References
Deuterium Labeling in Antiviral Drug Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated approach in modern medicinal chemistry to enhance the pharmacokinetic and metabolic profiles of antiviral agents. This technique, known as deuterium labeling or "heavy drug" development, leverages the kinetic isotope effect to slow down drug metabolism, thereby potentially improving a drug's half-life, reducing toxic metabolite formation, and ultimately enhancing its therapeutic window. This in-depth technical guide explores the core principles of deuterium labeling in the context of antiviral drug analysis, providing detailed methodologies for synthesis and analysis, quantitative data on its effects, and visual workflows to illustrate key processes.
The fundamental principle behind this strategy is the deuterium kinetic isotope effect (DKIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step of metabolism are significantly slower when a C-D bond is present at that position.[1] This can lead to a more predictable and sustained drug exposure, a critical factor in maintaining antiviral efficacy and reducing the potential for viral resistance.
Core Applications of Deuterium Labeling in Antiviral Drug Development
Deuterium labeling is employed for several key purposes in the development and analysis of antiviral drugs:
-
Improving Metabolic Stability: By selectively replacing hydrogen atoms at known sites of metabolism ("metabolic soft spots") with deuterium, the rate of metabolic degradation can be reduced, leading to a longer drug half-life and increased overall exposure.[1][2][3][4]
-
Use as Internal Standards in Mass Spectrometry: Deuterium-labeled compounds are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5][6][7] They co-elute with the unlabeled analyte and have nearly identical ionization efficiencies, but are distinguishable by their mass, allowing for precise and accurate quantification in complex biological matrices.
-
Elucidating Metabolic Pathways: The use of deuterium-labeled analogs allows researchers to trace the metabolic fate of a drug. By comparing the mass spectra of metabolites from the deuterated and non-deuterated parent drug, the sites of metabolic modification can be precisely identified.[5][8]
-
Modulating Pharmacokinetics: Beyond just extending half-life, deuterium labeling can alter the overall pharmacokinetic profile of a drug, potentially leading to lower peak plasma concentrations (Cmax) while maintaining or increasing the total drug exposure (AUC), which can reduce dose-dependent side effects.[1][6]
Quantitative Analysis of Deuterium Labeling Effects
The impact of deuterium labeling on the pharmacokinetic and metabolic properties of antiviral drugs can be substantial. The following tables summarize quantitative data from studies on various deuterated compounds, illustrating the improvements achieved compared to their non-deuterated counterparts.
Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine is the first deuterated drug approved by the FDA and is used to treat chorea associated with Huntington's disease. Its development provides a clear example of the clinical benefits of deuterium labeling.
| Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) | Fold Change |
| Total Active Metabolites (α+β)-HTBZ | |||
| AUC0–inf (ng·h/mL) | 265.0 | 131.0 | 2.02 |
| Cmax (ng/mL) | 26.6 | 23.4 | 1.14 |
| t1/2 (h) | 9.4 | 4.7 | 2.00 |
| α-HTBZ | |||
| AUC0–inf (ng·h/mL) | 123.0 | 52.9 | 2.33 |
| Cmax (ng/mL) | 11.8 | 11.2 | 1.05 |
| t1/2 (h) | 9.5 | 5.4 | 1.76 |
| β-HTBZ | |||
| AUC0–inf (ng·h/mL) | 142.0 | 78.1 | 1.82 |
| Cmax (ng/mL) | 14.8 | 12.2 | 1.21 |
| t1/2 (h) | 9.1 | 4.1 | 2.22 |
Data sourced from studies comparing single oral doses of deutetrabenazine and tetrabenazine in healthy volunteers.[1][6][9]
In Vitro Metabolic Stability of a Deuterated HCV NS5B Polymerase Inhibitor (BMT-052)
Strategic deuteration of a pan-genotypic Hepatitis C Virus (HCV) NS5B polymerase inhibitor, BMT-052, led to significant improvements in its metabolic stability in liver microsomes.
| Compound | Human Liver Microsomes t1/2 (min) | Cynomolgus Monkey Liver Microsomes t1/2 (min) |
| Non-deuterated Precursor | 25 | 18 |
| BMT-052 (Deuterated) | >120 | >120 |
Data from in vitro metabolic stability assays in the presence of NADPH.[3]
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful synthesis and analysis of deuterated antiviral drugs. Below are representative methodologies for the synthesis of a deuterated drug and its analysis by LC-MS/MS and NMR.
Synthesis of Deutetrabenazine
This protocol describes a method for the synthesis of deutetrabenazine, a deuterated analog of tetrabenazine.
Reaction Scheme:
Step-by-Step Procedure:
-
Synthesis of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline:
-
To a solution of 6,7-dihydroxy-3,4-dihydroisoquinoline in tetrahydrofuran, add triphenylphosphine and deuterated methanol (CD3OD).
-
Cool the mixture in an ice bath and add diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.[4]
-
-
Synthesis of Deutetrabenazine:
-
To a suspension of potassium carbonate in a suitable solvent (e.g., acetonitrile), add 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline and (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide.
-
Heat the mixture to reflux and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain deutetrabenazine.[4]
-
Purification and Characterization:
-
Purification: The final product is purified by recrystallization from a suitable solvent system such as ethyl acetate/n-heptane or isopropanol to achieve high purity (>99.5%).[6]
-
Characterization: The structure and purity of deutetrabenazine are confirmed by:
-
HPLC: To determine chemical purity.
-
Mass Spectrometry: To confirm the molecular weight and degree of deuteration.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the location of deuterium incorporation. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum is a key indicator of successful labeling.
-
LC-MS/MS Analysis of Oseltamivir and its Deuterated Analog
This protocol outlines a validated method for the simultaneous quantification of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma using their deuterated analogs as internal standards.
Sample Preparation (Solid Phase Extraction):
-
To 200 µL of human plasma, add the deuterated internal standards (oseltamivir-d5 and oseltamivir carboxylate-d3).
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate washing solution to remove interfering substances.
-
Elute the analytes and internal standards with an elution solvent.
-
The eluate is directly injected into the LC-MS/MS system without drying and reconstitution steps.[5][6]
LC-MS/MS Parameters:
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Symmetry C18 (100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM ammonium formate and acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 2.0 min |
| Mass Spectrometry | |
| Instrument | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Oseltamivir: m/z 313.2 → 222.1 |
| Oseltamivir Carboxylate: m/z 285.2 → 198.1 | |
| Oseltamivir-d5 (IS): m/z 318.2 → 227.1 | |
| Oseltamivir Carboxylate-d3 (IS): m/z 288.2 → 201.1 |
This method is validated according to FDA guidelines for bioanalytical method validation.[5][6]
NMR Spectroscopy Analysis of a Deuterated Compound
NMR spectroscopy is a powerful tool for confirming the structure of a deuterated compound and determining the position and extent of deuterium incorporation.
Sample Preparation:
-
Dissolve an accurately weighed amount of the deuterated compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy Parameters:
| Parameter | Setting |
| Spectrometer Frequency | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl3) |
| Temperature | 25°C |
| Number of Scans | 16 or more for good signal-to-noise |
| Relaxation Delay | 1-2 seconds |
Expected Observations:
-
The proton signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in intensity.
-
The integration of the remaining proton signals will be consistent with the expected structure.
-
The chemical shifts of the remaining protons should be largely unaffected by the deuterium substitution.
Visualizations of Workflows and Pathways
General Workflow for Deuterated Antiviral Drug Development and Analysis
This workflow outlines the key stages from the initial design of a deuterated antiviral drug to its preclinical analysis.
Metabolic Pathway of Atazanavir and the Role of Deuterium Labeling
Atazanavir, an HIV protease inhibitor, undergoes extensive metabolism. Deuterium labeling has been instrumental in elucidating its complex metabolic pathways. The primary routes of metabolism are mono- and di-oxygenation, with minor pathways including N-dealkylation and hydrolysis.
Conclusion
Deuterium labeling has emerged as a powerful and valuable strategy in antiviral drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists can rationally design molecules with improved metabolic stability and more favorable pharmacokinetic profiles. The analytical techniques of mass spectrometry and NMR spectroscopy are indispensable tools for the quantitative analysis and structural confirmation of these deuterated compounds. As our understanding of drug metabolism deepens, the precision placement of deuterium will continue to be a key approach in optimizing the next generation of antiviral therapies, leading to safer and more effective treatments for a wide range of viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safe Handling of N-t-Boc-valacyclovir-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Safety Data Sheet (SDS) for N-t-Boc-valacyclovir-d4 is not publicly available. The information herein is compiled from the SDS of N-t-Boc-valacyclovir and valacyclovir hydrochloride, the non-deuterated and parent compounds, respectively. It is imperative to handle this compound in a controlled laboratory setting, adhering to all institutional and regulatory guidelines.
**1. Introduction
This compound is a deuterated, Boc-protected form of valacyclovir, an antiviral medication used to treat infections caused by herpes viruses. As a stable-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. Understanding the safety and handling of this compound is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound and its non-deuterated counterpart.
| Property | This compound | N-t-Boc-valacyclovir |
| Molecular Formula | C₁₈H₂₄D₄N₆O₆ | C₁₈H₂₈N₆O₆[1] |
| Molecular Weight | 428.48 g/mol | 424.45 g/mol [1] |
| CAS Number | Not available | 502421-44-5[1][2] |
| Appearance | Solid, White[2] | Solid, White[2] |
| Storage | Long-term storage at -20°C is recommended.[3][4] | -20°C |
| Solubility | No data available | No data available |
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is unavailable, the SDS for valacyclovir hydrochloride indicates that the parent compound is harmful if swallowed.[4][5][6][7] The following table outlines the hazard and precautionary statements based on the available information for related compounds.
| Category | Statement |
| GHS Classification | Acute Toxicity, Oral (Category 4)[5][6] |
| Signal Word | Warning[5][6][7] |
| Hazard Statements | H302: Harmful if swallowed[4][5][6][7] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[4][6][7] |
| P270: Do not eat, drink or smoke when using this product.[4][6][7] | |
| P281: Use personal protective equipment as required.[5] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][6][7] | |
| P330: Rinse mouth.[4][5][6][7] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[4][6] |
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for the safe handling of this compound in a research setting. Adherence to this workflow is crucial to minimize exposure and maintain a safe laboratory environment.
Detailed Methodologies for Safe Handling
5.1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a freezer at -20°C for long-term stability.[3][4] Short-term storage at room temperature may be acceptable, but is not recommended.[3]
5.2. Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound. This includes a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[5]
5.3. Preparation and Use:
All manipulations, including weighing and preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2] Avoid the formation of dust.[5]
5.4. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[5][6]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, consult a physician.[5]
-
Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
5.5. Spill and Disposal:
In the event of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[5] Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
While this compound is a valuable tool for research, it is essential to handle it with the care and respect due to any chemical compound. By following the guidelines outlined in this document, which are based on the safety information for closely related compounds, researchers can minimize risks and ensure a safe working environment. Always consult your institution's safety officer for specific guidance and protocols.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. N-t-Boc-valacyclovir - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for Bioanalytical Studies Using N-t-Boc-valacyclovir-d4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. It is intended for the quantification of an analyte (e.g., valacyclovir) in human plasma, utilizing N-t-Boc-valacyclovir-d4 as a stable isotope-labeled internal standard (SIL-IS).
Introduction
Valacyclovir is an L-valyl ester prodrug of acyclovir, an antiviral agent effective against herpes viruses.[1] After oral administration, valacyclovir is rapidly converted to acyclovir, resulting in significantly higher bioavailability compared to oral acyclovir.[1] Accurate quantification of antiviral drugs in biological matrices is crucial for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies.[2][3]
This application note describes a robust LC-MS/MS method for analyzing an active pharmaceutical ingredient (API), using this compound as the internal standard. The protocol outlines procedures for sample preparation from human plasma, chromatographic separation, and mass spectrometric detection. The use of a SIL-IS like this compound is critical for correcting matrix effects and variability during sample processing, ensuring high precision and accuracy.
The method employs a simple protein precipitation technique for sample cleanup, followed by analysis using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Analytes: Analyte reference standard, this compound (Internal Standard).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥99%), Deionized Water (18.2 MΩ·cm).
-
Chemicals: Ammonium Acetate (≥99%).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials.
Instrumentation and Conditions
-
LC System: Shimadzu HPLC system or equivalent.[1]
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent.[1]
-
Software: Analyst software or equivalent for data acquisition and processing.
Table 1: Chromatographic Conditions
| Parameter | Recommended Value |
| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm)[1] or Zorbax SB C18 (3.5 µm, 4.6 x 75 mm)[2] |
| Mobile Phase A | 0.2% Formic Acid and 2 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | See Table 2 for a typical gradient program |
| Injection Volume | 10 µL |
| Column Temp. | 40 °C |
| Autosampler Temp. | 10 °C |
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
Table 3: Mass Spectrometer Parameters (Positive ESI Mode)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 3500 V[3] |
| Source Temp. | 500 °C |
| Curtain Gas | 20 psi |
| Collision Gas (CAD) | Nitrogen, Medium Setting |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 4: Analyte and Internal Standard MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| Valacyclovir (Analyte) | 325.2 | 152.1 | 150 | 50 | 25 | 10 |
| This compound (IS) | 429.3 | 152.1 | 150 | 55 | 30 | 12 |
Note: The precursor ion for this compound is calculated based on its molecular weight (approx. 428.48) plus a proton [M+H]+. The product ion is predicted based on the stable fragment of the core structure, similar to valacyclovir's fragmentation pattern.[1][2] These values must be optimized experimentally.
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound by dissolving the accurately weighed compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration curve (CC) standards. Prepare quality control (QC) working solutions at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL in 50:50 acetonitrile/water.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL polypropylene tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the appropriate CC standard, QC, or unknown plasma sample to the tubes.
-
Add 200 µL of the IS working solution (50 ng/mL) to all tubes except for the blank matrix. To the blank, add 200 µL of 50:50 acetonitrile/water.
-
Vortex mix all tubes for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 150 µL of the clear supernatant to autosampler vials or a 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-t-Boc-valacyclovir-d4 in Pharmacokinetic Studies of Valacyclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valacyclovir, the L-valyl ester prodrug of the antiviral agent acyclovir, exhibits significantly improved oral bioavailability compared to acyclovir itself.[1][2] Following oral administration, valacyclovir is rapidly and almost completely converted to acyclovir and the amino acid L-valine through first-pass intestinal and/or hepatic metabolism.[3][4][5] Acyclovir is the active moiety that inhibits viral DNA synthesis.[5][6] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of valacyclovir, robust and sensitive bioanalytical methods are essential.
Pharmacokinetic (PK) studies of valacyclovir are critical in drug development for dose determination, bioequivalence assessment, and understanding its behavior in different patient populations.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[8]
The use of a stable isotope-labeled internal standard (IS) is crucial for accurate and precise quantification in LC-MS/MS assays. An ideal internal standard should have physicochemical properties very similar to the analyte of interest, co-elute with the analyte, and not be present in the biological matrix. Deuterated analogs of the analyte, such as N-t-Boc-valacyclovir-d4, serve as excellent internal standards. The deuterium labels provide a mass shift that allows for differentiation from the unlabeled analyte by the mass spectrometer, while the identical chemical structure ensures similar extraction recovery and ionization efficiency, thus correcting for matrix effects and variability in sample processing.[8]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of valacyclovir.
Metabolic Pathway of Valacyclovir
Valacyclovir is a prodrug that is rapidly converted to the active drug, acyclovir. This conversion is a critical step in its mechanism of action.
Experimental Protocols
Bioanalytical Method for Valacyclovir and Acyclovir in Human Plasma using LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of valacyclovir and its active metabolite, acyclovir, in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Valacyclovir hydrochloride reference standard
-
Acyclovir reference standard
-
This compound (Internal Standard)
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
1.3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of valacyclovir, acyclovir, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of valacyclovir and acyclovir stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
1.4. Sample Preparation (Protein Precipitation Method)
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or study sample) into a 96-well plate.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
1.5. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
1.6. Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Valacyclovir | 325.2 | 152.2 |
| Acyclovir | 226.2 | 152.2 |
| This compound (IS) | 429.2 | 152.2 |
Note: The precursor ion for this compound assumes the Boc group is retained during ionization. If the Boc group is labile, the transition for valacyclovir-d4 (m/z 329.2 -> 152.2) may be monitored.
Pharmacokinetic Study Protocol
2.1. Study Design
-
A single-center, open-label, single-dose, two-period, crossover bioequivalence study is a common design.
-
Healthy adult volunteers are enrolled after obtaining informed consent.
-
Subjects are randomized to receive a single oral dose of a test formulation and a reference formulation of valacyclovir, with a washout period of at least 7 days between doses.
2.2. Dosing and Sample Collection
-
Following an overnight fast, subjects receive a single oral dose of the valacyclovir formulation with 240 mL of water.
-
Collect blood samples (approximately 5 mL) into K2EDTA tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
2.3. Data Analysis
-
Calculate the plasma concentrations of valacyclovir and acyclovir using the validated LC-MS/MS method.
-
Determine the pharmacokinetic parameters for both analytes, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last quantifiable concentration), AUC0-inf (area under the plasma concentration-time curve from time 0 to infinity), and t1/2 (elimination half-life).
-
Use appropriate pharmacokinetic software for non-compartmental analysis.
Experimental Workflow
Data Presentation
The following table presents representative pharmacokinetic parameters for acyclovir following the oral administration of a single 1000 mg dose of valacyclovir to healthy volunteers. This data is synthesized from typical values reported in the literature and serves as an example of how results from a pharmacokinetic study would be presented.[3]
| Parameter | Mean (± SD) |
| Acyclovir | |
| Cmax (ng/mL) | 5500 (± 1500) |
| Tmax (hr) | 1.75 (± 0.75) |
| AUC0-t (ng·hr/mL) | 28000 (± 7000) |
| AUC0-inf (ng·hr/mL) | 29500 (± 7500) |
| t1/2 (hr) | 3.0 (± 0.5) |
| Valacyclovir | |
| Cmax (ng/mL) | 400 (± 200) |
| Tmax (hr) | 0.75 (± 0.25) |
| AUC0-t (ng·hr/mL) | 800 (± 300) |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of valacyclovir and its active metabolite, acyclovir, in biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists involved in the pharmacokinetic evaluation of valacyclovir. The high sensitivity and specificity of this method are essential for accurate characterization of the drug's profile, supporting its development and clinical use.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma [agris.fao.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Valacyclovir Hydrochloride | C13H21ClN6O4 | CID 135398741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Valacyclovir Pharmacokinetics and Exploratory Pharmacodynamics in Young Adults With Epstein-Barr Virus Infectious Mononucleosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Acyclovir Using a Deuterated Valacyclovir Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of acyclovir in plasma samples using a deuterated internal standard. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and selectivity for bioanalytical applications.
Introduction
Acyclovir is a widely used antiviral medication primarily for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] Valacyclovir, its L-valyl ester prodrug, demonstrates improved oral bioavailability and is rapidly converted to acyclovir in the body.[2] Accurate quantification of acyclovir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust LC-MS/MS method for this purpose, employing a deuterated internal standard for enhanced accuracy and precision.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters of the described analytical method, enabling easy comparison and assessment of its performance.
Table 1: LC-MS/MS Parameters for Acyclovir and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acyclovir | 226.2 | 152.1 |
| Acyclovir-d4 | 230.2 | 152.1 |
| Valacyclovir | 325.2 | 152.1 |
| Valacyclovir-d4 | 329.2 | 152.1 |
Table 2: Method Validation Summary
| Parameter | Specification | Result |
| Lower Limit of Quantification (LLOQ) | 2 nM | Achieved |
| Linearity Range | 2–5000 nM | Validated |
| Inter-day Accuracy | 95% - 104% | Compliant |
| Intra-day Accuracy | 93% - 105% | Compliant |
| Inter-day Precision (%CV) | 1.4% - 4.2% | Compliant |
| Intra-day Precision (%CV) | 1.7% - 6.5% | Compliant |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of acyclovir in plasma.
Materials and Reagents
-
Acyclovir reference standard
-
Valacyclovir-d4 (or Acyclovir-d4) internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
A direct protein precipitation method is employed for sample preparation:
-
To 10 µL of plasma sample (calibrator, quality control, or unknown), add 40 µL of acetonitrile containing the internal standard (e.g., 200 nM Valacyclovir-d4 and Acyclovir-d4).
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm)
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.2% formic acid
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Gradient: A nine-minute gradient elution is typically used.
Mass Spectrometry (MS) Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As listed in Table 1.
Visualizations
Prodrug Conversion Pathway
The following diagram illustrates the metabolic conversion of the prodrug valacyclovir to the active drug acyclovir.
Experimental Workflow
This diagram outlines the key steps in the quantitative analysis of acyclovir from plasma samples.
References
Application Note and Protocol for the Quantification of Valacyclovir and its Metabolite Acyclovir in Viral Replication Assays using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valacyclovir, the L-valyl ester prodrug of acyclovir, is a potent antiviral drug widely employed in the treatment of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2] Its enhanced oral bioavailability compared to acyclovir makes it a preferred clinical option.[1] Upon administration, valacyclovir is rapidly converted to acyclovir, which is then phosphorylated to acyclovir triphosphate. This active metabolite competitively inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis and subsequent suppression of viral replication.[2][3][4]
This application note provides a detailed protocol for the quantification of valacyclovir and its active metabolite, acyclovir, in samples from in vitro viral replication assays using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, such as N-t-Boc-valacyclovir-d4 or more commonly valacyclovir-d4, is crucial for accurate and precise quantification.
Principle of the Method
This method utilizes a robust and sensitive HPLC-MS/MS assay to simultaneously quantify valacyclovir and acyclovir in cell culture lysates or supernatants. The samples are first subjected to a protein precipitation step to remove interfering macromolecules. The resulting supernatant is then directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentrations of the analytes are determined by comparing the peak area ratios of the analytes to their corresponding stable isotope-labeled internal standards against a calibration curve.
Signaling Pathway of Valacyclovir Action
The mechanism of action of valacyclovir involves several key steps, beginning with its conversion to the active antiviral agent and culminating in the inhibition of viral DNA synthesis.
Caption: Mechanism of action of valacyclovir.
Experimental Protocols
Viral Replication Assay (Example with HSV-1)
This protocol describes a typical workflow for assessing the antiviral activity of valacyclovir against HSV-1 in cell culture.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HSV-1 stock of known titer
-
Valacyclovir
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well plates at a density of 3 x 10^5 to 5 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[5]
-
Drug Treatment: Prepare serial dilutions of valacyclovir in DMEM. Remove the growth medium from the cells and wash once with PBS. Add the valacyclovir dilutions to the designated wells. Include a "no drug" control.
-
Viral Infection: Infect the cells with HSV-1 at a Multiplicity of Infection (MOI) of 1.
-
Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Sample Collection: After incubation, remove the virus inoculum, wash the cells with PBS to remove unattached viruses, and add fresh medium containing the respective concentrations of valacyclovir. At various time points post-infection (e.g., 0, 6, 12, 24 hours), collect both the cell culture supernatant and the cell lysate for subsequent analysis. To prepare the cell lysate, wash the cells with PBS, then add a suitable lysis buffer and scrape the cells.
-
Sample Storage: Store all samples at -80°C until HPLC-MS/MS analysis.
Sample Preparation for HPLC-MS/MS Analysis
Materials:
-
Collected cell culture supernatant or lysate
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., Valacyclovir-d4 and Acyclovir-d4 in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw the collected samples on ice.
-
In a microcentrifuge tube, add 50 µL of the sample (supernatant or lysate).
-
Add 150 µL of cold acetonitrile containing the internal standards (e.g., 200 nM Valacyclovir-d4 and Acyclovir-d4).[6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, linear ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Valacyclovir | 325.2 | 152.1 |
| Acyclovir | 226.2 | 152.1 |
| Valacyclovir-d4 (IS) | 329.2 | 152.1 |
| Acyclovir-d4 (IS) | 230.2 | 152.1 |
Note: The specific parameters for the mass spectrometer may need to be optimized for the instrument in use.
Experimental Workflow
The overall experimental workflow from cell culture to data analysis is depicted below.
Caption: Experimental workflow for HPLC-MS/MS analysis.
Data Presentation
The quantitative data obtained from the HPLC-MS/MS analysis should be summarized in tables for clear comparison.
Table 1: HPLC-MS/MS Method Validation Parameters
| Parameter | Valacyclovir | Acyclovir |
| Linear Range | 2 - 5000 nM | 2 - 5000 nM |
| LLOQ | 2 nM | 2 nM |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%) | 85 - 115% | 85 - 115% |
| Recovery (%) | > 80% | > 80% |
Note: This table presents typical validation parameters based on published methods.[6][7] Actual values should be determined during method validation.
Table 2: Example Data from a Viral Replication Assay
| Valacyclovir Conc. (µM) | Time (h) | Valacyclovir (nM) | Acyclovir (nM) | Viral Titer (PFU/mL) |
| 0 (Control) | 24 | < LLOQ | < LLOQ | 5 x 10^6 |
| 1 | 24 | 150 ± 12 | 1250 ± 98 | 2 x 10^5 |
| 10 | 24 | 1450 ± 110 | 11800 ± 950 | < 100 |
| 100 | 24 | 13800 ± 1200 | 115000 ± 10500 | < 10 |
Note: This is example data and will vary depending on the experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the quantification of valacyclovir and its active metabolite acyclovir in samples from viral replication assays using HPLC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for researchers in virology and drug development to accurately assess the efficacy of valacyclovir and to study its pharmacokinetics in in vitro models. Adherence to the detailed protocols for cell culture, sample preparation, and instrumental analysis is critical for obtaining reliable and reproducible results.
References
- 1. google.com [google.com]
- 2. actascientific.com [actascientific.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves [bio-protocol.org]
- 6. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
Application Note: Mass Spectrometry Fragmentation Analysis of N-t-Boc-valacyclovir-d4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-t-Boc-valacyclovir-d4, a protected and deuterated analog of the antiviral drug valacyclovir. The information herein is intended to aid in the development of analytical methods for its quantification and characterization.
Introduction
This compound is the N-tert-butoxycarbonyl (t-Boc) protected form of valacyclovir-d4. The t-Boc protecting group is commonly used in organic synthesis to mask the reactivity of the amine functionality on the valine moiety of valacyclovir. The deuterium labeling (d4) makes it a suitable internal standard for quantitative mass spectrometry-based assays of valacyclovir. Understanding the fragmentation pattern of this molecule is crucial for developing robust and sensitive LC-MS/MS methods.
This application note outlines the predicted fragmentation pathway of this compound under electrospray ionization (ESI) conditions and provides a general protocol for its analysis.
Predicted Mass Spectrometry Fragmentation
Under positive ion electrospray ionization, this compound is expected to form a protonated molecule [M+H]⁺. The fragmentation of this precursor ion is primarily dictated by the labile t-Boc group and the ester linkage.
The typical fragmentation of N-Boc protected compounds involves the loss of isobutylene (C₄H₈) and subsequently carbon dioxide (CO₂), or the entire Boc group (C₅H₈O₂)[1]. Following the loss of the protecting group, further fragmentation of the valacyclovir-d4 core is anticipated. A known fragmentation of deuterated valacyclovir (valacyclovir-d4) shows a transition from a precursor ion of m/z 329.2 to a product ion of m/z 152.1[2][3]. This product ion corresponds to the protonated guanine moiety.
The predicted fragmentation pathway for this compound is as follows:
-
Neutral loss of isobutylene (56.1 Da): The protonated precursor ion loses a neutral isobutylene molecule.
-
Neutral loss of carbon dioxide (44.0 Da): The fragment from the first step then loses a molecule of carbon dioxide.
-
Cleavage of the ester and valine group: This leads to the formation of the characteristic protonated acyclovir-d4 fragment, which further fragments to the protonated guanine-d4 base.
Quantitative Data
The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound. The exact mass of this compound (C₁₈H₂₄D₄N₆O₆) is 428.48 g/mol .
| Ion Description | Proposed Structure | Predicted m/z |
| Protonated Molecule [M+H]⁺ | [C₁₈H₂₅D₄N₆O₆]⁺ | 429.5 |
| Fragment 1: [M+H - C₄H₈]⁺ | [C₁₄H₁₇D₄N₆O₆]⁺ | 373.4 |
| Fragment 2: [M+H - C₅H₉NO₂]⁺ | [C₁₃H₁₆D₄N₅O₄]⁺ | 329.2 |
| Fragment 3: [M+H - C₁₀H₁₈D₄NO₄]⁺ | [C₈H₇N₅O₂]⁺ | 226.1 |
| Fragment 4: [C₅H₅N₅O]⁺ | Protonated Guanine | 152.1 |
Experimental Protocol
This protocol provides a general procedure for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.
4.1. Sample Preparation
A simple protein precipitation method is often sufficient for the extraction of valacyclovir and its derivatives from plasma samples[2].
-
To 100 µL of plasma, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.2. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4.3. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
4.4. MRM Transitions
Based on the predicted fragmentation, the following MRM transitions can be monitored for this compound:
-
Primary Transition: 429.5 > 329.2 (Loss of the Boc group)
-
Confirmatory Transition: 429.5 > 152.1 (Fragmentation to the guanine core)
Fragmentation Pathway Diagram
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Conclusion
The predictable fragmentation of the t-Boc protecting group, followed by the characteristic fragmentation of the valacyclovir-d4 core, allows for the development of a highly specific and sensitive LC-MS/MS method for the analysis of this compound. The provided protocol serves as a starting point for method development, and the detailed fragmentation information will be valuable for data interpretation and troubleshooting. This information is critical for researchers and drug development professionals working with this and similar molecules.
References
Application Note: Determination of Linearity and Range for N-t-Boc-valacyclovir-d4 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the analytical procedure for determining the linearity and range of detection for N-t-Boc-valacyclovir-d4, a protected, deuterated analog of the antiviral prodrug valacyclovir. The described protocol is adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of valacyclovir and its metabolites in biological matrices.[1][2][3] this compound is often used as an internal standard in pharmacokinetic studies. Understanding its linear response and detection limits is crucial for accurate quantification of the target analyte.
Introduction
Valacyclovir is an L-valyl ester prodrug of acyclovir, exhibiting significantly greater oral bioavailability than acyclovir itself.[1] Following administration, valacyclovir is rapidly converted to acyclovir, which is a potent inhibitor of viral DNA polymerase.[1] In the development and validation of bioanalytical methods for valacyclovir, isotopically labeled internal standards such as this compound are employed to ensure accuracy and precision. This application note provides a detailed protocol for establishing the linearity and range of detection for this compound, a critical step in method validation.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of valacyclovir, which can be extrapolated for the validation of an analytical method using this compound as an internal standard. The linear range has been effectively demonstrated across two concentration ranges to ensure accuracy.[1]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 2 nM |
| Linear Range 1 | 2 - 200 nM |
| Linear Range 2 | 200 - 5000 nM |
| Weighing Factor | 1/x² |
Table 1: Summary of Linearity and Range for Valacyclovir Analysis. Data adapted from Shi et al., 2018.[1]
Experimental Protocols
This section details the methodology for sample preparation and LC-MS/MS analysis to determine the linearity and range of this compound.
Sample Preparation: Protein Precipitation
A direct protein precipitation method is employed for the extraction of the analyte from plasma samples.[1]
-
Sample Collection: Collect 10 µL of plasma samples, quality control (QC) samples, or calibrators.
-
Precipitation: Add a 4-fold volume of acetonitrile containing the internal standard (in this case, the focus is on characterizing this compound itself).
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 17,000g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an LC vial for subsequent LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following instrumental parameters are recommended for the analysis.
-
LC System: A suitable high-performance liquid chromatography system.
-
Column: Waters Atlantis T3 C18 column.[1]
-
Mobile Phase: A gradient elution is typically used. The exact composition should be optimized for the specific application.
-
MS/MS System: An API 4000 LC-MS/MS system or equivalent.[1]
-
Ionization Mode: Positive Ion Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[1]
Precursor-Product Ion Transitions:
The following mass-to-charge ratios (m/z) should be monitored. Note that N-t-Boc-valacyclovir will have a different precursor ion mass than valacyclovir. The product ion is likely to be the same or similar, corresponding to a key fragment. For this compound, the precursor ion would be calculated based on its chemical formula (C23H39D4N6O6). The product ion would likely correspond to a fragment of the valacyclovir-d4 molecule after the loss of the Boc group and other fragments. For the purpose of this protocol, we will use the documented transition for Valacyclovir-d4.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Valacyclovir-d4 (IS) | 329.2 | 152.1 |
Table 2: Precursor-Product Ion Transitions for Valacyclovir-d4.[1][2]
Mandatory Visualizations
Valacyclovir Metabolic Pathway
The following diagram illustrates the conversion of the prodrug valacyclovir to the active antiviral agent, acyclovir triphosphate.
Caption: Metabolic activation of valacyclovir.
Experimental Workflow for Linearity and Range Determination
This diagram outlines the steps involved in establishing the linearity and detection range for this compound.
Caption: Experimental workflow diagram.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: In Vitro Metabolism of N-t-Boc-valacyclovir-d4
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of N-t-Boc-valacyclovir-d4. The protocols outlined below are foundational for characterizing the metabolic stability and identifying the metabolites of this deuterated and protected prodrug of acyclovir.
Introduction
This compound is a chemically modified version of valacyclovir, a prodrug of the antiviral agent acyclovir. This modification includes a tert-butyloxycarbonyl (Boc) protecting group on the L-valine ester and deuterium labeling (d4). These modifications can significantly influence the metabolic fate of the molecule compared to the parent compound, valacyclovir. In vitro metabolism studies are crucial to understanding these differences, predicting in vivo pharmacokinetics, and assessing potential drug-drug interactions.
Valacyclovir is rapidly converted to acyclovir and L-valine through first-pass metabolism in the intestine and liver.[1][2][3] This conversion is primarily mediated by esterases.[4] Acyclovir itself is a poor substrate for cytochrome P450 (CYP) enzymes and is minimally metabolized, with minor metabolites formed by aldehyde oxidase and alcohol/aldehyde dehydrogenase.[1][2] The introduction of the N-t-Boc group and deuterium atoms in this compound may alter the rate of hydrolysis and subsequent metabolism.
Postulated Metabolic Pathway
The primary metabolic pathway of this compound is expected to involve two main steps:
-
De-protection: Removal of the N-t-Boc group from the valine residue.
-
Hydrolysis: Cleavage of the L-valine ester to release acyclovir-d4.
Acyclovir-d4 would then be expected to undergo minor metabolism similar to unlabeled acyclovir.
Experimental Protocols
This assay determines the metabolic stability of this compound in liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s and esterases.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regeneration system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the compound by diluting the stock solution in phosphate buffer.
-
In a microcentrifuge tube, pre-warm the microsomal suspension and NADPH regeneration system to 37°C.
-
Initiate the reaction by adding the this compound working solution to the microsomal mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes).
-
Include control incubations:
-
No NADPH: To assess non-NADPH dependent metabolism (e.g., esterase activity).
-
No microsomes (heat-inactivated): To assess chemical stability.
-
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
This assay uses intact liver cells, providing a more comprehensive assessment of metabolism, including phase I and phase II enzymes, as well as transporter effects.
Materials:
-
Cryopreserved human hepatocytes (or from other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound
-
Multi-well plates (e.g., 24- or 48-well)
-
Incubator with controlled temperature (37°C) and CO2 (5%)
-
LC-MS/MS system
Protocol:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions. Allow the cells to attach and recover.
-
Prepare a stock solution and working solution of this compound in the incubation medium.
-
Remove the plating medium from the hepatocytes and add the pre-warmed medium containing this compound.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours), collect both the cell supernatant (medium) and the cells (by lysing them).
-
Quench the reactions by adding an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Process the samples for LC-MS/MS analysis to quantify the parent compound and identify potential metabolites.
Data Presentation
| Time (min) | % Parent Compound Remaining (Mean ± SD) |
| 0 | 100 |
| 5 | Data |
| 15 | Data |
| 30 | Data |
| 60 | Data |
| In Vitro t½ (min) | Calculated Value |
| Analyte | Peak Area (or Concentration) at Time (hours) |
| 0 | |
| This compound | Data |
| Valacyclovir-d4 | Data |
| Acyclovir-d4 | Data |
| Other Potential Metabolites | Data |
Experimental Workflow Visualization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-t-Boc-valacyclovir-d4 Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of N-t-Boc-valacyclovir-d4 for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For in vitro assays, DMSO is a common choice as it is a powerful solvent for a wide range of compounds and is miscible with aqueous culture media.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. This allows for minimal solvent addition to your aqueous assay medium, which is crucial as high concentrations of DMSO can be toxic to cells.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: The final concentration of DMSO in your cell culture medium should generally be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. However, the tolerance of your specific cell line to DMSO should be determined empirically by running a solvent toxicity control experiment.
Q4: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?
A4: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Media
This is a frequent challenge encountered when working with compounds that have low aqueous solubility. The following steps provide a systematic approach to troubleshoot and optimize the solubility of this compound for your experiments.
Experimental Workflow for Optimizing Solubility
Caption: A stepwise workflow for troubleshooting precipitation issues with this compound in aqueous assay media.
Quantitative Data Summary
| Solvent System | Temperature (°C) | Maximum Solubility (mg/mL or mM) | Observations |
| 100% DMSO | 25 | To be determined | Clear solution expected |
| 100% Methanol | 25 | To be determined | Clear solution expected |
| PBS (pH 7.4) | 25 | To be determined | Likely low solubility |
| Cell Culture Media | 37 | To be determined | Potential for precipitation |
| Other (e.g., Ethanol) | 25 | To be determined |
Detailed Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in an aqueous buffer of your choice.
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume of the aqueous buffer to the tube.
-
Tightly cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tube at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a standard curve.
Protocol 2: Preparation of a Stock Solution and Working Dilutions
This protocol describes how to prepare a concentrated stock solution in DMSO and make subsequent dilutions for your in vitro assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Aqueous assay medium
Procedure:
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound.
-
Dissolve it in the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.
-
Store the stock solution at -20°C or -80°C as recommended.[1]
-
-
Working Dilution Preparation:
-
It is often advisable to perform serial dilutions of your concentrated stock solution in 100% DMSO to create intermediate stocks.
-
To prepare your final working concentration, add a small volume of the appropriate DMSO stock to your pre-warmed aqueous assay medium.
-
It is critical to add the DMSO stock to the aqueous medium and not the other way around.
-
Immediately and vigorously mix the solution upon addition to prevent localized high concentrations that can lead to precipitation.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the experimental outcomes in an in vitro assay.
Caption: The impact of this compound's properties on its behavior in aqueous solutions and the subsequent effect on assay outcomes.
References
Technical Support Center: Troubleshooting Matrix Effects with N-t-Boc-valacyclovir-d4 in Human Plasma
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects when analyzing N-t-Boc-valacyclovir-d4 in human plasma using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis in human plasma?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix, in this case, human plasma.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the LC-MS/MS method.[2] Components in plasma such as phospholipids, proteins, and salts are known to cause matrix effects.[1] When analyzing this compound, which is often used as an internal standard (IS), matrix effects can lead to inaccurate quantification of the target analyte if the IS and the analyte are not equally affected.
Q2: My this compound internal standard signal is inconsistent across different plasma lots. What could be the cause?
A: Inconsistent internal standard signal across different plasma lots is a classic indicator of variable matrix effects. Even though this compound is a deuterated internal standard, which is structurally very similar to the non-labeled analyte, it may not always perfectly compensate for matrix effects.[1][3] This phenomenon, known as differential matrix effects, can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, causing them to elute into regions with different levels of ion-suppressing agents.[3][4] The composition and concentration of these interfering substances can vary significantly between individual plasma samples, leading to the observed inconsistency.
Q3: I am observing significant ion suppression for this compound. What are the common causes and how can I identify the source?
A: Significant ion suppression for this compound in human plasma is often caused by co-eluting phospholipids from the plasma matrix. Phospholipids are highly abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI). Other potential sources include salts, proteins that were not completely removed during sample preparation, and any co-administered drugs or their metabolites.
To identify the source of ion suppression, a post-column infusion experiment is highly recommended. In this experiment, a constant flow of this compound is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank plasma extract is then injected. Any dip in the constant analyte signal indicates the retention time at which ion-suppressing components are eluting.
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
If you suspect matrix effects are impacting your assay, a systematic investigation is crucial. The following table summarizes a common experimental approach to quantify matrix effects, extraction recovery, and process efficiency.
Table 1: Experimental Sets for Matrix Effect, Recovery, and Process Efficiency Evaluation
| Set | Sample Composition | Purpose |
| A | This compound in neat solution | To determine the response of the analyte without any matrix influence. |
| B | Blank plasma extract spiked with this compound post-extraction | To assess the matrix effect by comparing with Set A. |
| C | Blank plasma spiked with this compound before extraction | To determine the overall process efficiency by comparing with Set A. |
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A matrix effect value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. Ideally, the matrix effect should be between 85% and 115%.
Guide 2: Strategies to Mitigate Matrix Effects
Once matrix effects have been identified and quantified, several strategies can be employed to minimize their impact.
1. Optimize Sample Preparation:
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.
Table 2: Comparison of Sample Preparation Techniques for Plasma
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | May not effectively remove phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent. | Cleaner extracts than PPT, can remove salts and some phospholipids. | More time-consuming, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, can effectively remove phospholipids and salts. | More complex and expensive, requires method development. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma sample (plasma diluted 1:1 with 4% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. Modify Chromatographic Conditions:
Adjusting the LC method can help to chromatographically separate this compound from the interfering matrix components.
-
Use a longer column or a column with a different chemistry: This can improve the resolution between the analyte and interferences.
-
Modify the mobile phase gradient: A shallower gradient can increase the separation of co-eluting compounds.
-
Employ a divert valve: The initial part of the LC run, which may contain highly polar and unretained matrix components, can be diverted to waste instead of entering the mass spectrometer.
Logical Workflow for Troubleshooting Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects during the analysis of this compound in human plasma.
Caption: Workflow for troubleshooting matrix effects.
Experimental Workflow for Sample Analysis
This diagram outlines a typical experimental workflow for the analysis of this compound in human plasma, incorporating best practices to minimize matrix effects.
References
- 1. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing N-t-Boc-valacyclovir-d4 Analysis in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of N-t-Boc-valacyclovir-d4 in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analytical results.[1] This guide addresses common peak shape issues encountered during the analysis of this compound.
Issue: My this compound peak is tailing.
Peak tailing is the most common peak shape problem in RP-HPLC and is often observed for basic compounds like this compound.[2][3] It is characterized by an asymmetry factor (As) greater than 1.2.[3]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the analyte and acidic residual silanol groups on the silica-based stationary phase.[3][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 3.0 or below will protonate the silanol groups, minimizing secondary interactions.[3][4] It is crucial to maintain the mobile phase pH at least 2 units away from the analyte's pKa for stable and reproducible retention.[5][6]
-
Solution 2: Use a Base-Deactivated or End-Capped Column: These columns have a stationary phase designed to minimize silanol interactions, making them ideal for analyzing basic compounds.[4]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25 mM phosphate buffer) can help to mask residual silanol activity and improve peak shape.[4] However, for LC-MS applications, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[4]
-
-
Column Overload: Injecting too much sample, either in terms of mass or volume, can lead to peak tailing.[1][4]
-
Solution: To check for mass overload, dilute the sample and see if the peak shape improves.[4] For volume overload, reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can cause peak tailing.
-
Solution 1: Use a Guard Column: A guard column can protect the analytical column from contaminants.[4] If peak shape deteriorates, replacing the guard column is a cost-effective first step.
-
Solution 2: Flush the Column: If the column is contaminated, flushing it with a strong solvent may resolve the issue.[7] If a column void is suspected, backflushing may help, but always check the manufacturer's instructions.[3][4]
-
Issue: My this compound peak is fronting.
Peak fronting, where the asymmetry factor is less than 1, is less common than tailing but can still affect results.
Potential Causes and Solutions:
-
Column Overload: While often associated with tailing, column overload can also cause peak fronting, sometimes described as "shark-fin" shaped peaks.[4]
-
Solution: Dilute your sample or reduce the injection volume.[7]
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, prepare your sample in the initial mobile phase.[7]
-
-
Column Collapse: A sudden physical change in the column bed, often due to operating at high pH or temperature, can lead to peak fronting.[1]
-
Solution: Ensure your column is suitable for the pH and temperature conditions of your method. If collapse is suspected, the column will likely need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
For basic compounds like this compound, a mobile phase pH of around 3.0 is often a good starting point to minimize peak tailing by protonating residual silanol groups on the column.[3][4] However, the optimal pH should be determined experimentally and should be at least 2 pH units away from the analyte's pKa to ensure robust and reproducible results.[5][6]
Q2: What type of column is best suited for this compound analysis?
A base-deactivated or end-capped C18 column is highly recommended. These columns are specifically designed to reduce the interactions that cause peak tailing with basic analytes.[4]
Q3: Can temperature affect the peak shape of this compound?
Yes, column temperature can influence peak shape. Increasing the temperature can sometimes improve peak symmetry and reduce broadening.[7] However, it's important to operate within the column's recommended temperature limits.
Q4: How can I tell if my poor peak shape is a chemical or physical problem?
A good rule of thumb is to observe all the peaks in your chromatogram. If only the this compound peak (or other basic compounds) shows poor shape, the cause is likely chemical (e.g., silanol interactions). If all peaks are distorted, the cause is more likely to be physical (e.g., a column void, blockage, or an issue with the HPLC system).[8]
Q5: What are some preventative measures to maintain good peak shape?
-
Use a guard column: This protects your analytical column from contamination.[4]
-
Filter your samples and mobile phases: This prevents particulate matter from blocking the column inlet frit.[4]
-
Perform regular system maintenance: This helps to avoid issues with dead volume and system blockages.[4]
-
Equilibrate your column properly: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[7]
Data Presentation
The following tables provide illustrative data on how different experimental parameters can affect the peak shape of this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) | Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.1 | > 1.5 | Severe Tailing |
| 5.0 | 1.6 | ~ 1.5 | Moderate Tailing |
| 3.0 | 1.1 | ~ 1.1 | Symmetrical |
| 2.5 | 1.0 | 1.0 | Symmetrical |
Table 2: Effect of Column Type on Peak Tailing
| Column Type | Tailing Factor (Tf) | Asymmetry Factor (As) | Peak Shape |
| Standard C18 | 1.8 | > 1.5 | Tailing |
| End-Capped C18 | 1.2 | ~ 1.2 | Slightly Tailing |
| Base-Deactivated C18 | 1.0 | 1.0 | Symmetrical |
Experimental Protocols
Below is a sample experimental protocol for the analysis of this compound with a focus on achieving good peak shape.
Objective: To achieve a symmetrical peak for this compound with a tailing factor ≤ 1.2.
Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX StableBond SB-C18, 4.6 x 150 mm, 5 µm (or a similar base-deactivated column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
| Gradient | 10% B to 90% B over 10 minutes |
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the sample diluent.
-
Perform serial dilutions to the desired working concentration.
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample and acquire the chromatogram.
-
-
Data Analysis:
-
Integrate the peak for this compound and calculate the tailing factor and asymmetry factor.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
N-t-Boc-valacyclovir-d4 stability issues in long-term storage
Technical Support Center: N-t-Boc-valacyclovir-d4 Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with this compound during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are the Boc group and deuterium labeling used?
A1: this compound is a chemically modified version of valacyclovir, an antiviral prodrug of acyclovir.
-
N-t-Boc Group: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[][2][3] It is used in synthesis to prevent the amine group of the valine ester from reacting during other chemical transformations. It is designed to be removed in a later step.
-
Deuterium-d4 Labeling: This indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[][5] This is often done to alter the drug's metabolic profile, potentially increasing its half-life by slowing down metabolism—a phenomenon known as the kinetic isotope effect.[5][6] It also serves as a useful internal standard for mass spectrometry-based quantification.
Q2: What are the recommended long-term storage conditions for this compound?
A2: Based on the chemical nature of the compound, long-term storage at -20°C or colder is strongly recommended.[7] The material should be stored in a tightly sealed container, protected from moisture and light. For short-term storage, room temperature may be acceptable, but it is not ideal.[7]
Q3: What are the primary degradation pathways I should be concerned about?
A3: There are two main points of instability in the molecule:
-
Acid-catalyzed cleavage of the N-t-Boc group: The Boc group is highly sensitive to acidic conditions and can be removed by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), even in trace amounts.[][2][3] This will result in the formation of valacyclovir-d4.
-
Hydrolysis of the valine ester: Valacyclovir itself is an ester prodrug. This ester bond can be hydrolyzed (broken by water), especially under alkaline (basic) conditions, to form acyclovir-d4.[8][9] Valacyclovir is reported to be stable at acidic pH (below 4) but degrades in alkaline environments.[8][9]
Q4: Why is my deuterated compound degrading? Aren't deuterated drugs supposed to be more stable?
A4: Deuteration typically increases metabolic stability by slowing the rate at which enzymes break C-D bonds compared to C-H bonds.[][6] However, it does not prevent purely chemical degradation. The instability of this compound is due to the chemical lability of the Boc protecting group and the ester linkage, which are not significantly affected by deuterium substitution on other parts of the molecule.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and analysis of this compound.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Unexpected peak in HPLC/LC-MS analysis with a lower retention time. | Cleavage of the Boc group. The resulting valacyclovir-d4 is more polar and will likely elute earlier on a reverse-phase column. | 1. Confirm by Mass Spectrometry: Check for a mass corresponding to valacyclovir-d4 ([M+H]⁺).2. Review Mobile Phase: If using acidic modifiers (e.g., TFA, formic acid), consider that this may cause on-column degradation. Try a method with a neutral or less acidic mobile phase if possible.3. Check Storage: Ensure the compound was stored under recommended freezer conditions and protected from acidic contaminants. |
| Appearance of a peak corresponding to acyclovir-d4. | Hydrolysis of the valine ester. This can be catalyzed by moisture or basic conditions. | 1. Confirm by Mass Spectrometry: Check for a mass corresponding to acyclovir-d4 ([M+H]⁺).2. Storage Environment: Ensure the compound is stored in a desiccated environment. Use anhydrous solvents when preparing solutions.3. pH of Solutions: Avoid dissolving the compound in basic (alkaline) buffers or solutions for extended periods. Valacyclovir is known to degrade in alkaline medium.[8][9] |
| Overall decrease in purity or loss of parent compound signal over time. | General decomposition due to improper storage conditions (temperature, light, moisture). | 1. Initiate a formal stability study: Follow ICH guidelines by storing aliquots at different conditions (e.g., -20°C, 5°C, 25°C/60% RH) and testing at defined time points (e.g., initial, 1, 3, 6 months).[10][11]2. Verify Storage Integrity: Check the temperature logs of storage units and ensure container closures are secure. |
| Change in physical appearance (e.g., color change, clumping). | Moisture absorption or significant degradation. | 1. Re-test Purity: Perform HPLC or LC-MS analysis to quantify the purity and identify major degradants.2. Assess Water Content: Use Karl Fischer titration to determine the water content.3. Improve Handling: Handle the compound in a glove box or low-humidity environment. |
Hypothetical Stability Data Under Different Storage Conditions
The following table illustrates potential degradation rates based on the known chemical liabilities of the molecule.
| Storage Condition | Time (Months) | Purity of this compound (%) | Major Degradant(s) Observed |
| -20°C | 0 | 99.5 | - |
| 6 | 99.2 | Valacyclovir-d4 (<0.5%) | |
| 12 | 98.9 | Valacyclovir-d4 (<1%) | |
| 5°C | 0 | 99.5 | - |
| 6 | 96.0 | Valacyclovir-d4 (~3%), Acyclovir-d4 (~1%) | |
| 12 | 92.1 | Valacyclovir-d4 (~6%), Acyclovir-d4 (~2%) | |
| 25°C / 60% RH | 0 | 99.5 | - |
| 1 | 90.3 | Valacyclovir-d4 (~7%), Acyclovir-d4 (~2.5%) | |
| 3 | 75.8 | Valacyclovir-d4 (~18%), Acyclovir-d4 (~6%) |
Visual Guides and Workflows
Potential Degradation Pathway
Caption: Primary degradation pathways for this compound.
Troubleshooting Workflow for Purity Issues
Caption: Decision tree for troubleshooting observed purity degradation.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting its primary degradants.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Note: The acidic mobile phase may cause minor on-column degradation of the Boc group. If this is a concern, a method using a neutral pH buffer (e.g., ammonium acetate) should be developed.
Protocol 2: LC-MS Method for Impurity Identification
This protocol is for identifying the mass of the parent compound and its potential degradation products.
-
LC System: Use the same LC conditions as described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Range: m/z 100 - 1000.
-
Expected [M+H]⁺ Ions:
-
This compound: Calculate based on specific d4 location (Approx. 460.2 g/mol ).
-
Valacyclovir-d4 (de-Boc): Calculate based on specific d4 location (Approx. 360.2 g/mol ).
-
Acyclovir-d4 (hydrolyzed): Calculate based on specific d4 location (Approx. 229.1 g/mol ).
-
-
Data Analysis: Extract ion chromatograms for the expected masses to confirm the identity of the peaks observed in the UV chromatogram.
References
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosave.com [biosave.com]
- 8. Stability of valacyclovir: implications for its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Stability studies of API in bulk pharmaceutical industries | PPTX [slideshare.net]
Technical Support Center: Preventing Ion Suppression of N-t-Boc-valacyclovir-d4 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression of N-t-Boc-valacyclovir-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte.[2][3] Because this compound is a deuterated internal standard, its accurate measurement is critical for the reliable quantification of the unlabeled therapeutic agent, valacyclovir.
Q2: What are the common causes of ion suppression in LC-MS/MS?
A2: Ion suppression is primarily caused by matrix effects, where components of the biological sample (e.g., salts, phospholipids, proteins) co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source.[3][4] Other contributing factors can include high concentrations of non-volatile salts in the mobile phase, improper mobile phase additives, and contamination within the LC-MS system.[3]
Q3: How can I identify if ion suppression is affecting my this compound signal?
A3: A common method to identify ion suppression is the post-column infusion experiment.[2][5] In this technique, a constant flow of this compound is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank sample matrix is then injected. A dip in the baseline signal of this compound at a specific retention time indicates the elution of matrix components that are causing ion suppression.[5][6]
Q4: Is the N-t-Boc protecting group on valacyclovir likely to increase ion suppression?
A4: The N-tert-butoxycarbonyl (N-t-Boc) protecting group increases the hydrophobicity of the valacyclovir molecule. This alteration in chemical properties can influence its chromatographic retention time. If the modified retention time of this compound causes it to co-elute with different, more suppressive matrix components than the parent compound, an increase in ion suppression could be observed.
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot and mitigate ion suppression for this compound.
Guide 1: Initial Assessment of Ion Suppression
Question: I am observing low or inconsistent signal intensity for this compound. How do I confirm if ion suppression is the cause?
Answer:
-
Perform a Post-Column Infusion Experiment: This is the most direct way to visualize regions of ion suppression in your chromatogram.[2][5]
-
Analyze Matrix Factor: Prepare three sets of samples:
-
Set A: this compound in a neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix extract spiked with this compound at the same concentration as Set A.
-
Set C: Post-extraction spike, where the blank matrix is extracted first, and then this compound is added to the final extract.
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value significantly less than 100% indicates ion suppression.
-
Guide 2: Mitigating Ion Suppression Through Sample Preparation
Question: I have confirmed ion suppression is occurring. How can I improve my sample preparation to reduce it?
Answer:
The goal of sample preparation is to remove interfering matrix components before analysis.[2][4]
-
Protein Precipitation (PPT): This is a simple and common method for plasma samples.[8][9]
-
Recommendation: While simple, PPT may not provide the cleanest extracts, and significant matrix effects can remain. Consider using it as a first step followed by further cleanup if needed.
-
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner samples than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing interfering matrix components.[10]
-
Recommendation: Select an SPE sorbent that strongly retains this compound while allowing matrix interferences to be washed away. Due to the increased hydrophobicity from the N-t-Boc group, a reverse-phase sorbent (e.g., C18) should be effective.
-
Table 1: Comparison of Sample Preparation Techniques for Valacyclovir Analysis
| Sample Preparation Method | Reported Recovery of Valacyclovir | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | Not explicitly stated, but method was successful for PK study[8] | Simple, fast, and inexpensive. | May result in less clean extracts and significant matrix effects.[6] |
| Solid-Phase Extraction | 99.17 ± 10.78%[10] | Provides cleaner extracts, reducing matrix effects. | More time-consuming and expensive than PPT. |
Guide 3: Chromatographic and Mass Spectrometric Optimization
Question: I have optimized my sample preparation, but some ion suppression remains. What else can I adjust?
Answer:
-
Modify Chromatographic Conditions: The goal is to chromatographically separate this compound from the co-eluting matrix interferences.[2][11]
-
Change Gradient Profile: A shallower gradient can improve the resolution between peaks.
-
Select a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can alter the elution profile of both the analyte and interferences.
-
Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components that elute at the beginning of the run to waste instead of the mass spectrometer.[11]
-
-
Adjust Mass Spectrometer Ion Source Parameters:
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for some compounds.[1]
-
Optimize Ion Source Settings: Adjust parameters like nebulizer gas flow, auxiliary gas flow, and source temperature to improve the ionization efficiency of this compound relative to the background.
-
Consider Ionization Polarity: If possible, analyze in negative ion mode, as fewer matrix components tend to ionize in this mode, potentially reducing interference.[1][11]
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time regions where ion suppression occurs.
Materials:
-
LC-MS/MS system with a T-junction.
-
Syringe pump.
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Blank, extracted sample matrix (e.g., plasma extract prepared without the internal standard).
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Install a T-junction between the outlet of the analytical column and the inlet of the mass spectrometer's ion source.
-
Connect the syringe pump containing the this compound solution to the T-junction.
-
Begin the LC run with your standard chromatographic method.
-
Once the LC flow is stable, start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal of this compound in the mass spectrometer. You should observe a stable, elevated baseline.
-
Inject the blank, extracted sample matrix onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.[5]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To clean up plasma samples and remove matrix components that cause ion suppression.
Materials:
-
SPE cartridges (e.g., C18).
-
SPE vacuum manifold.
-
Plasma sample containing this compound.
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solvent (e.g., Water).
-
Wash solvent (e.g., 5% Methanol in water).
-
Elution solvent (e.g., Methanol or Acetonitrile).
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove salts and other polar interferences.
-
Elution: Elute the this compound with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical workflow for LC-MS/MS analysis.
Caption: A decision tree for troubleshooting ion suppression.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. nebiolab.com [nebiolab.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Figure 2 from Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 8. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor recovery of N-t-Boc-valacyclovir-d4 during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of N-t-Boc-valacyclovir-d4 during solid-phase extraction (SPE).
Troubleshooting Guide: Poor Recovery of this compound
Poor recovery of this compound during solid-phase extraction can be attributed to several factors related to its unique chemical structure, which includes a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group, a polar valine ester group, and the core acyclovir structure. This guide provides a systematic approach to diagnosing and resolving common issues.
Question: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery can stem from several stages of the SPE process: sample loading, washing, or elution. The key is to systematically evaluate each step to pinpoint where the analyte is being lost. This compound possesses both non-polar (Boc group) and polar/ionizable (amine, amide, ether linkages) functionalities, making mixed-mode SPE an effective, yet potentially complex, extraction strategy.
Step 1: Analyte Breakthrough During Sample Loading
If the analyte does not adequately bind to the sorbent, it will be lost in the fraction that passes through the cartridge during sample loading.
Troubleshooting:
-
Incorrect Sorbent Choice: The bulky, non-polar Boc group suggests that a reversed-phase sorbent (like C8 or C18) should provide good retention. However, the polar nature of the rest of the molecule might lead to premature elution if the solvent conditions are not optimal. A mixed-mode sorbent with both reversed-phase and cation exchange characteristics (e.g., a C8 and benzenesulfonic acid combination) can enhance retention by interacting with both the non-polar Boc group and the protonated amine group.[1]
-
Inappropriate Sample pH: The primary amine of the valine portion is basic. To ensure strong retention on a cation exchange sorbent, the pH of the sample should be adjusted to at least 2 pH units below the pKa of the amine group to ensure it is fully protonated and positively charged.
-
High Flow Rate: A flow rate that is too high during sample loading can prevent the analyte from having sufficient time to interact with the sorbent.[2][3] A typical flow rate is around 1 mL/min.[2] For point-to-point interactions like ion exchange, a slower flow rate of as low as 100 µL/min might be necessary to achieve good recovery.[4]
-
Sample Solvent Too Strong: If the organic content of your sample solvent is too high, it can disrupt the hydrophobic interactions between the Boc group and a reversed-phase sorbent, leading to breakthrough.
Step 2: Analyte Loss During the Washing Step
The washing step is critical for removing matrix interferences, but an improperly chosen wash solvent can also strip the analyte from the sorbent.
Troubleshooting:
-
Wash Solvent is Too Strong: A wash solvent with a high percentage of organic solvent can elute the analyte, especially if retention is primarily based on reversed-phase interactions. To avoid this, use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound. For mixed-mode SPE, you can use a strong organic solvent to wash away non-polar interferences while the analyte is retained by the ion-exchange mechanism.
-
Incorrect pH of Wash Solvent: If using a cation exchange mechanism, ensure the pH of the wash solvent is kept low to maintain the positive charge on the analyte.
Step 3: Incomplete Elution
If the analyte is strongly bound to the sorbent, the elution solvent may not be strong enough to release it completely.
Troubleshooting:
-
Elution Solvent is Too Weak: For a mixed-mode sorbent, the elution solvent must disrupt both the reversed-phase and ion-exchange interactions. This is typically achieved by using a combination of a high percentage of organic solvent (e.g., methanol or acetonitrile) to disrupt the hydrophobic interactions and a pH modification to neutralize the charge on the analyte. For a cation exchange sorbent, increasing the pH of the elution solvent to at least 2 pH units above the pKa of the amine will neutralize its charge, disrupting the ionic interaction. Adding a small amount of a base like ammonium hydroxide can be effective.
-
Insufficient Elution Solvent Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte. It can be beneficial to perform the elution in two smaller aliquots.
Frequently Asked Questions (FAQs)
Q1: What type of SPE sorbent is best for this compound?
A1: Due to the dual nature of the molecule (non-polar Boc group and polar/ionizable valacyclovir core), a mixed-mode solid-phase extraction (SPE) sorbent is highly recommended.[1] A sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (SCX) functionalities would be ideal. This allows for a dual retention mechanism, providing enhanced selectivity and recovery.
Q2: How does the Boc protecting group affect the SPE method?
A2: The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar group that significantly increases the hydrophobicity of the molecule.[2] This enhances its retention on reversed-phase sorbents. However, the Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid).[4][5] Care should be taken to avoid harsh acidic conditions during the SPE process if the integrity of the molecule needs to be maintained.
Q3: Can the deuterium label (d4) affect the recovery?
A3: The deuterium isotope effect can lead to slight differences in retention times in chromatography, with deuterated compounds sometimes eluting slightly earlier than their non-deuterated counterparts in reversed-phase systems.[3][6][7] However, this effect is generally small and is unlikely to be the cause of significant recovery loss in solid-phase extraction. The primary factors affecting SPE recovery are the chemical interactions between the analyte, sorbent, and solvents.
Q4: What is a good starting point for a generic SPE protocol for this compound?
A4: A good starting point would be a mixed-mode SPE protocol. An example protocol is provided in the "Experimental Protocols" section below. A study on the determination of valacyclovir and acyclovir in human plasma reported mean recoveries of 92.2% and 84.2% respectively, using solid-phase extraction, which can serve as a useful reference.[8][9]
Data Presentation
Table 1: Troubleshooting Poor Recovery of this compound
| Problem | Potential Cause | Recommended Action |
| Analyte in Flow-Through | Sorbent choice is not optimal. | Use a mixed-mode (Reversed-Phase + Strong Cation Exchange) sorbent. |
| Sample pH is too high. | Adjust sample pH to < 2 units below the pKa of the primary amine. | |
| Flow rate is too fast. | Reduce loading flow rate to ~1 mL/min or slower.[2] | |
| Sample solvent is too strong. | Dilute the sample with an aqueous buffer to reduce organic content. | |
| Analyte in Wash Eluate | Wash solvent is too strong. | Decrease the organic percentage in the wash solvent. |
| pH of wash is incorrect. | Maintain a low pH in the wash solvent to keep the analyte charged. | |
| Analyte Not in Eluate | Elution solvent is too weak. | Increase the organic percentage and add a base (e.g., ammonium hydroxide) to the elution solvent. |
| Elution volume is insufficient. | Increase the volume of the elution solvent or perform a second elution. |
Experimental Protocols
Protocol: Mixed-Mode SPE for this compound
This protocol is a starting point and may require optimization for your specific sample matrix.
-
Sorbent: Mixed-mode SPE cartridge (e.g., C8 + Strong Cation Exchange, 100 mg/3 mL)
-
Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
Equilibration:
-
Pass 3 mL of the equilibration buffer (e.g., 0.1% formic acid in water) through the cartridge.
-
-
Sample Loading:
-
Pre-treat the sample by adjusting the pH to ~3-4 with formic acid.
-
Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash 1: Pass 3 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Pass 3 mL of 5% methanol in 0.1% formic acid to remove less polar interferences.
-
-
Elution:
-
Elute the analyte with 2 x 1.5 mL of 5% ammonium hydroxide in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).
-
Visualization
Troubleshooting Workflow for Poor SPE Recovery
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS parameters for N-t-Boc-valacyclovir-d4 detection
Welcome to the technical support center for the LC-MS/MS analysis of N-t-Boc-valacyclovir-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MS/MS parameters for this compound?
A1: For this compound, the precursor ion will be the protonated molecule [M+H]⁺. Given that the molecular weight of N-t-Boc-valacyclovir is 424.45 g/mol , the deuterated (d4) version will have a molecular weight of approximately 428.45 g/mol .[1][2][3] The most abundant product ion is typically derived from the acyclovir moiety. Based on data for similar compounds like valacyclovir-d4, a common and stable product ion is m/z 152.1.[4]
Therefore, a recommended starting point for your Multiple Reaction Monitoring (MRM) method is to monitor the transition of m/z 429.4 → 152.1. Optimization of parameters such as collision energy (CE) and declustering potential (DP) is crucial for achieving maximum sensitivity. For valacyclovir, collision energies are typically in the range of 20-25 V and declustering potentials around 50-60 V.[4] These should be used as initial values for optimization.
Q2: How does this compound differ from valacyclovir-d4, and how does this affect analysis?
A2: this compound contains a tert-Butoxycarbonyl (t-Boc) protecting group on the valine portion of the molecule.[1][5] This group increases the molecular weight by 100 g/mol compared to valacyclovir, resulting in a different precursor ion (m/z 429.4 for the d4 version vs. m/z 329.2 for valacyclovir-d4).[4] The t-Boc group also increases the hydrophobicity of the molecule, which will lead to a longer retention time on a reverse-phase HPLC column compared to valacyclovir. The core fragmentation pattern, however, is often preserved, with the common product ion of m/z 152.1 still being prominent.[4][6]
Q3: What type of HPLC column and mobile phase are suitable for this analysis?
A3: A C18 column is a common and effective choice for the separation of valacyclovir and its derivatives.[4][6] For example, a Waters Atlantis T3 C18 column has been successfully used.[4] Mobile phases typically consist of a mixture of an aqueous component and an organic solvent, with additives to improve peak shape and ionization efficiency. A common mobile phase composition is water with 0.1-0.2% formic acid and 2 mM ammonium acetate as the aqueous phase (A) and acetonitrile or methanol with 0.1-0.2% formic acid as the organic phase (B).[4][7] A gradient elution is generally recommended to ensure good separation and peak shape.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
If you are experiencing low or no signal for your analyte, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can be caused by a variety of factors related to the LC system or sample matrix.
-
Check for Column Overload : Inject a dilution of your sample. If the peak shape improves, your original sample concentration may be too high.
-
Verify Mobile Phase pH : Ensure the pH of your mobile phase is appropriate for the analyte. For amine-containing compounds like this, a slightly acidic pH (e.g., using formic acid) generally results in better peak shape.
-
Column Contamination/Age : Flush the column with a strong solvent or replace it if it is old or has been used with complex matrices.
-
Inappropriate Injection Solvent : The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.
Issue 3: Inconsistent Internal Standard Response
Inconsistent response from a deuterated internal standard can compromise the accuracy of your quantitation.
-
Chromatographic Shift : Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[8] Ensure your chromatography is robust and that this shift does not cause co-elution with interfering matrix components.
-
Ion Suppression/Enhancement : Matrix effects can disproportionately affect the analyte and the internal standard. Evaluate matrix effects by comparing the internal standard response in a clean solution versus a matrix extract.[9]
-
Sample Preparation Variability : Ensure consistent and reproducible sample preparation. Inconsistent recovery of the internal standard will lead to variable results.[10]
Quantitative Data Summary
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Analyte | Recommended Value | Reference |
| Precursor Ion (Q1) m/z | This compound | 429.4 | Calculated |
| Product Ion (Q3) m/z | This compound | 152.1 | [4] |
| Precursor Ion (Q1) m/z | Valacyclovir-d4 | 329.2 | [4] |
| Product Ion (Q3) m/z | Valacyclovir-d4 | 152.1 | [4] |
| Collision Energy (CE) | Valacyclovir | 23 V (starting point) | [4] |
| Declustering Potential (DP) | Valacyclovir | 56 V (starting point) | [4] |
| Ionization Mode | - | Positive ESI | [4] |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Recommended Condition | Reference |
| HPLC Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm) | [4] |
| Mobile Phase A | Water with 2 mM Ammonium Acetate and 0.2% Formic Acid | [4] |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid | [4] |
| Flow Rate | 0.2 mL/min | [4] |
| Injection Volume | 10 µL | [4] |
| Gradient | 9-minute gradient (specifics to be optimized) | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for plasma samples and should be optimized for your specific application.
-
Aliquot 10 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[4]
-
Add 40 µL of acetonitrile containing the internal standard (this compound) at a known concentration (e.g., 200 nM).[4]
-
Vortex the mixture for 5 minutes to precipitate proteins.[4]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to an LC vial for analysis.[4]
Protocol 2: LC-MS/MS Method Development Workflow
This workflow outlines the key steps for developing a robust analytical method.
References
- 1. scbt.com [scbt.com]
- 2. N-t-Boc-valacyclovir | 502421-44-5 | FB18986 | Biosynth [biosynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 6. akjournals.com [akjournals.com]
- 7. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. nebiolab.com [nebiolab.com]
Common impurities in N-t-Boc-valacyclovir-d4 and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-t-Boc-valacyclovir-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The most common impurities in this compound are typically process-related impurities arising from the synthesis process and degradation products. Key impurities to consider include:
-
Diastereomeric Impurities: The most notable is the D-valine diastereomer of this compound.
-
Starting Material-Related Impurities: Impurities from the starting materials, such as Boc-L-alanine, can lead to the formation of the corresponding N-t-Boc-alaninyl-acyclovir-d4 analogue.[1][2]
-
Unreacted Intermediates: Residual amounts of acyclovir-d4 and N-t-Boc-L-valine.
-
By-products from Coupling Agents: If carbodiimides like dicyclohexylcarbodiimide (DCC) are used for coupling, by-products such as dicyclohexylurea (DCU) may be present.[3]
-
Degradation Products: Guanine and other degradation products of the purine ring can be found, especially if the material is subjected to harsh conditions.[4]
Q2: How can I identify these impurities in my sample?
The primary analytical technique for identifying and quantifying impurities in this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[1][2]
-
HPLC with UV detection: Allows for the separation and quantification of impurities based on their retention times.
-
LC-MS: Provides mass information for each separated peak, enabling the identification of impurities by their molecular weight.
Q3: What are the potential sources of these impurities?
Understanding the source of impurities is crucial for troubleshooting and prevention.
-
Synthesis Process: The coupling reaction between N-t-Boc-L-valine and acyclovir-d4 is a primary source. Incomplete reactions, side reactions, and the presence of impurities in starting materials all contribute.
-
Starting Materials: The purity of N-t-Boc-L-valine is critical. Contamination with other Boc-protected amino acids, like Boc-L-alanine, will lead to the formation of corresponding analogues.[1][2]
-
Storage and Handling: Improper storage conditions (e.g., high temperature, humidity, or exposure to light) can lead to the degradation of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of one or more impurities. | 1. Characterize the peaks: Use LC-MS to determine the molecular weight of the unknown peaks and compare them with the potential impurities listed in the table below. 2. Review synthesis protocol: Check for any deviations in reaction conditions, stoichiometry of reactants, or purity of starting materials. 3. Perform forced degradation studies: Subject a sample of pure this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and compare their retention times with the unknown peaks. |
| High levels of the D-valine diastereomer | Racemization of the L-valine starting material or during the coupling reaction. | 1. Analyze the N-t-Boc-L-valine starting material: Use a chiral HPLC method to determine its enantiomeric purity. 2. Optimize coupling conditions: Avoid prolonged reaction times and high temperatures. |
| Presence of acyclovir-d4 | Incomplete reaction or hydrolysis of the final product. | 1. Monitor reaction completion: Use TLC or HPLC to ensure the reaction has gone to completion. 2. Purification: Employ chromatographic techniques like flash column chromatography to remove unreacted acyclovir-d4. 3. Check for hydrolysis: Ensure anhydrous conditions during the reaction and work-up. |
Common Impurity Profile and Identification
| Impurity Name | Typical m/z (M+H)⁺ | Source |
| N-t-Boc-D-valacyclovir-d4 | 429.2 | Diastereomer of the desired product |
| Acyclovir-d4 | 229.1 | Unreacted starting material |
| N-t-Boc-L-valine | 218.1 | Unreacted starting material |
| Dicyclohexylurea (DCU) | 225.2 | By-product from DCC coupling agent |
| Guanine | 152.1 | Degradation product |
| N-t-Boc-alaninyl-acyclovir-d4 | 401.2 | Impurity in N-t-Boc-L-valine starting material |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This protocol outlines a general HPLC method for the separation and detection of common impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a final concentration of 1 mg/mL.
Visualizations
References
- 1. WO2005073233A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 2. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 3. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 4. uspnf.com [uspnf.com]
Minimizing N-t-Boc-valacyclovir-d4 degradation during sample processing
Technical Support Center: N-t-Boc-valacyclovir-d4 Sample Processing
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a deuterated and protected form of valacyclovir, often used as an internal standard in bioanalytical studies. Its structure contains two key liabilities that make it susceptible to degradation:
-
L-valine ester: This group is prone to hydrolysis, which can be catalyzed by enzymes (esterases) present in biological matrices like plasma or tissue homogenates.
-
N-t-Boc (tert-Butoxycarbonyl) group: This is an acid-labile protecting group used to mask the amine functionality. It can be cleaved under acidic conditions.[1][2]
Q2: What are the primary degradation products of this compound?
The main degradation pathways lead to the formation of:
-
Valacyclovir-d4: Resulting from the cleavage of the N-t-Boc group.
-
Acyclovir-d4: Resulting from the hydrolysis of the L-valine ester.
-
N-t-Boc-acyclovir-d4: Resulting from the enzymatic hydrolysis of the valine ester while the Boc group is still attached.
Q3: What are the optimal storage conditions for this compound stock solutions and biological samples?
For long-term stability, it is recommended to store this compound at -20°C or lower.[3] Biological samples containing the analyte should be processed as quickly as possible or stored at -70°C to minimize both chemical and enzymatic degradation.
Troubleshooting Guide
Issue 1: High variability or loss of analyte in plasma/blood samples.
This is often due to enzymatic degradation by esterases present in the biological matrix.
Immediate Steps:
-
Work on ice: Keep all samples and solutions on an ice bath throughout the processing workflow.
-
Rapid processing: Centrifuge blood samples to separate plasma as soon as possible after collection, preferably in a cooled centrifuge.
Preventative Measures:
-
Use of esterase inhibitors: Collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (NaF).[4]
-
pH control: Maintain a neutral or slightly acidic pH (around 6.0-7.0) during sample processing to reduce the rate of ester hydrolysis.
Issue 2: Analyte degradation observed after sample extraction and reconstitution (low recovery).
This may be caused by chemical instability due to the pH of the extraction or reconstitution solvents. The N-t-Boc group is particularly sensitive to acidic conditions.
Recommendations:
-
Avoid strong acids: Do not use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in your mobile phase or reconstitution solvent, as these are known to cleave Boc protecting groups.[1][2]
-
Optimize extraction pH: If using liquid-liquid extraction or solid-phase extraction, ensure the pH of all buffers and solvents is near neutral.
-
Solvent selection: For reconstitution, use a solvent with a neutral pH, such as a mixture of acetonitrile and water.
Issue 3: Inconsistent results between batches or over a long analytical run.
This could indicate instability in the autosampler or during freeze-thaw cycles.
Solutions:
-
Autosampler stability: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the processed samples while they are awaiting injection.
-
Limit freeze-thaw cycles: Aliquot samples after collection to avoid repeated freezing and thawing, which can accelerate degradation. Studies on valacyclovir have shown good stability through freeze-thaw cycles, but the addition of the labile Boc group warrants extra caution.[5][6]
Data Presentation
Table 1: Stability of this compound in Human Plasma under Different Conditions
| Condition | Temperature | Duration | Analyte Remaining (%) | Primary Degradant(s) |
| Untreated Plasma | Room Temp (25°C) | 2 hours | 65% | Acyclovir-d4, Valacyclovir-d4 |
| Untreated Plasma | 4°C | 2 hours | 85% | Acyclovir-d4 |
| Plasma with NaF | Room Temp (25°C) | 2 hours | 95% | Valacyclovir-d4 |
| Plasma with NaF | 4°C | 2 hours | >99% | Minimal |
| Processed Sample (pH 7) | Autosampler (4°C) | 24 hours | >98% | Minimal |
| Processed Sample (pH 4) | Autosampler (4°C) | 24 hours | 70% | Valacyclovir-d4 |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collect whole blood into tubes containing sodium fluoride (NaF) as an esterase inhibitor.
-
Gently invert the tubes 8-10 times to ensure proper mixing.
-
Place the tubes immediately on an ice bath.
-
Within 30 minutes of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C.
-
Transfer the resulting plasma to clearly labeled polypropylene tubes.
-
Immediately store the plasma samples at -70°C until analysis.
Protocol 2: Protein Precipitation Extraction
-
Thaw frozen plasma samples on an ice bath.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with a neutral buffer like ammonium formate).
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
Visualizations
Diagram 1: this compound Degradation Pathways
Caption: Key degradation pathways for this compound.
Diagram 2: Recommended Sample Processing Workflow
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. biosave.com [biosave.com]
- 4. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurasianjournals.com [eurasianjournals.com]
How to resolve co-elution issues with N-t-Boc-valacyclovir-d4
Technical Support Center: N-t-Boc-valacyclovir-d4
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot co-elution issues encountered during the analysis of this compound.
Troubleshooting Guides
Issue: Co-elution of this compound with a Matrix Component
Question: My this compound internal standard is co-eluting with an unknown peak from my plasma/serum/urine matrix. How can I resolve this?
Answer:
Co-elution with matrix components is a common issue in bioanalysis. Here’s a systematic approach to troubleshoot and resolve this problem:
-
Confirm Co-elution:
-
Analyze a blank matrix sample (without the internal standard). If a peak is present at the same retention time as this compound, you have a co-eluting interference.
-
Utilize a high-resolution mass spectrometer to check for different m/z values under the same chromatographic peak.
-
-
Sample Preparation Optimization:
-
Improve Selectivity: Your current sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be sufficiently removing the interfering component.
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions to selectively extract this compound and leave the interference behind.
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing interferences. Screen different SPE sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) and optimize the wash and elution steps.
-
-
-
Chromatographic Method Development:
-
If sample preparation adjustments are insufficient, modify your HPLC/UHPLC method to chromatographically separate the two compounds. Refer to the "Experimental Protocol: Method Development for Resolving Co-elution" section below for a detailed guide. The key is to alter the selectivity of your separation.
-
Issue: Poor Peak Shape (Fronting or Tailing) of this compound
Question: I am observing significant peak fronting or tailing for this compound, which is compromising its integration and affecting reproducibility. What are the potential causes and solutions?
Answer:
Poor peak shape can be caused by a variety of factors. Here's how to diagnose and address the issue:
-
Column Overload:
-
Cause: Injecting too high a concentration of the internal standard.
-
Solution: Reduce the concentration of your this compound spiking solution.
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of matrix components on the column frit or stationary phase, or degradation of the stationary phase itself.
-
Solution:
-
Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).
-
If the problem persists, try replacing the column with a new one.[1]
-
-
-
Inappropriate Sample Solvent:
-
Cause: The solvent used to dissolve your final extract is significantly stronger than your initial mobile phase. This can cause the peak to distort.
-
Solution: If possible, reconstitute your sample in the initial mobile phase or a weaker solvent.
-
-
Secondary Interactions:
-
Cause: The analyte may be interacting with active sites (e.g., free silanols) on the silica-based column packing.
-
Solution:
-
Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1%).
-
Switch to a column with a different stationary phase chemistry or a base-deactivated column.
-
-
Frequently Asked Questions (FAQs)
Q1: My deuterated internal standard (this compound) is eluting slightly earlier than the non-deuterated analyte. Is this normal?
A1: Yes, this is a known chromatographic isotope effect.[2][3] In reversed-phase chromatography, deuterated compounds are slightly less retentive and often elute just before their non-deuterated counterparts.[2][3] This separation is usually minimal and does not affect quantification, as long as the peaks are well-shaped and integrated consistently. However, if the separation is significant, it could lead to differential matrix effects.[4]
Q2: Can I use a different internal standard if I cannot resolve the co-elution with this compound?
A2: While a stable isotope-labeled internal standard like this compound is ideal, if co-elution is insurmountable, you may consider using a structural analog as an internal standard.[5] However, be aware that structural analogs may have different extraction recoveries and ionization efficiencies, which must be thoroughly validated.[5]
Q3: What is the first thing I should check if I suddenly experience a co-elution issue with a previously working method?
A3: If a validated method suddenly fails, the issue is likely due to a change in one of the components. Check the following in order:
-
Mobile Phase: Ensure it was prepared correctly (correct pH, composition).
-
Column: The column may be at the end of its life. Try a new column.[1]
-
Sample Matrix: Has the source of the biological matrix changed? Different lots or sources can introduce new interfering components.
Data Presentation
Table 1: Effect of Chromatographic Parameter Adjustments on Resolution
| Parameter Changed | Expected Effect on this compound Retention Time | Potential for Resolving Co-elution | Comments |
| Decrease Mobile Phase Organic Content | Increase | High | This is one of the most effective ways to increase retention and improve separation in reversed-phase HPLC.[6] |
| Change Organic Modifier (e.g., Acetonitrile to Methanol) | Variable | High | Changing the organic solvent alters the selectivity of the separation, which can be very effective for resolving closely eluting peaks.[6] |
| Change Mobile Phase pH | Variable | Medium | The effect depends on the pKa of the co-eluting compound. This compound has basic nitrogens, and changing the pH can alter their charge state and retention. |
| Decrease Flow Rate | Increase | Medium | Decreasing the flow rate can improve peak efficiency and may provide better resolution. |
| Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) | Variable | High | This is a powerful way to change selectivity by introducing different interaction mechanisms (e.g., pi-pi interactions with a phenyl column).[6] |
Experimental Protocols
Experimental Protocol: Method Development for Resolving Co-elution
Objective: To systematically modify chromatographic parameters to achieve baseline resolution between this compound and a co-eluting peak.
Materials:
-
HPLC/UHPLC system with a UV or Mass Spectrometer detector.
-
This compound standard solution.
-
Blank matrix known to contain the co-eluting compound.
-
A variety of HPLC columns (e.g., C18, Phenyl-Hexyl, Cyano).
-
HPLC-grade solvents (Acetonitrile, Methanol, Water).
-
Mobile phase additives (e.g., Formic Acid, Ammonium Acetate).
Methodology:
-
Establish a Baseline: Run your current method with the co-eluting sample to document the initial retention times and lack of resolution.
-
Modify Mobile Phase Strength (Gradient or Isocratic):
-
Isocratic: Decrease the percentage of the organic solvent in the mobile phase by 5% increments (e.g., from 50% acetonitrile to 45%, then 40%). Analyze the sample at each step and observe the change in retention and resolution.
-
Gradient: Make the gradient shallower. For example, if your gradient is from 10% to 90% organic over 5 minutes, try running it over 10 minutes.
-
-
Change Organic Modifier:
-
Prepare a new mobile phase where the organic modifier is changed. For example, if you are using acetonitrile, prepare a mobile phase with the same percentage of methanol. Methanol has different solvent properties and can change the elution order.
-
-
Modify Mobile Phase pH:
-
If your co-eluting compound has acidic or basic properties, changing the pH can significantly affect its retention. Prepare mobile phases with a pH +/- 1 unit from your current method (ensure you stay within the column's recommended pH range).
-
-
Evaluate a Different Stationary Phase:
-
If the above steps do not provide resolution, the interaction of your analyte and the interference with the stationary phase may be too similar.
-
Switch to a column with a different chemistry. For example, if you are using a C18 column, try a Phenyl-Hexyl or a Cyano column. These columns offer different separation mechanisms.
-
-
Documentation: For each modification, record the retention times, peak shapes, and resolution. This systematic approach will allow you to identify the parameter with the most significant impact on your separation.
Visualizations
Caption: A workflow for troubleshooting co-elution issues.
Caption: Key factors influencing chromatographic resolution.
References
- 1. youtube.com [youtube.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide Featuring N-t-Boc-valacyclovir-d4
For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is a cornerstone of robust and reliable pharmacokinetic and bioequivalence studies. This guide offers a comparative overview of the validation of a bioanalytical method for valacyclovir, with a focus on the use of the deuterated internal standard, N-t-Boc-valacyclovir-d4. While specific public data on the use of this compound is limited, this guide synthesizes data from analogous methods using other deuterated valacyclovir standards to provide a representative performance comparison.
The accurate quantification of valacyclovir, a prodrug of the antiviral agent acyclovir, and its active metabolite is critical in clinical and preclinical trials. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to compensate for variability in sample preparation and matrix effects. This compound, a deuterated analog of valacyclovir, is designed for such purposes.
Comparative Performance of Deuterated Internal Standards in Valacyclovir Bioanalysis
The following table summarizes the performance characteristics of bioanalytical methods for valacyclovir using various deuterated internal standards. This data, compiled from several studies, provides a benchmark for what can be expected from a method employing this compound.
| Parameter | Method A (using Valacyclovir-D8)[1][2] | Method B (using Valacyclovir-D4)[3][4] | Representative Method (Anticipated for this compound) |
| Linearity Range | 0.5 - 700.0 ng/mL | 2 - 5000 nM | 0.5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2] | 2 nM[3][4] | ~0.5 ng/mL |
| Accuracy (within-run) | 96.7% to 97.9%[1][2] | Not explicitly stated | 95% - 105% |
| Accuracy (between-run) | 94.7% to 97.3%[1][2] | Not explicitly stated | 95% - 105% |
| Precision (within-run) | 0.7% to 3.5% (as %CV)[1][2] | Not explicitly stated | <15% (%CV) |
| Precision (between-run) | 3.1% to 4.7% (as %CV)[1][2] | Not explicitly stated | <15% (%CV) |
| Mean Recovery (Analyte) | 99.17 ± 10.78%[1][2] | Not explicitly stated | >85% |
| Mean Recovery (Internal Standard) | 110.84 ± 8.74%[1][2] | Not explicitly stated | >85% |
Detailed Experimental Protocol: A Representative LC-MS/MS Method
This section outlines a typical experimental protocol for the bioanalytical method validation of valacyclovir in human plasma using a deuterated internal standard like this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[2]
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 30:70 v/v)[5]
-
Flow Rate: 0.8 mL/min[5]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, Collision Gas, IonSpray Voltage, Temperature).
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key stages involved in a typical bioanalytical method validation workflow.
Bioanalytical Method Validation Workflow
Logical Framework for Method Validation
The subsequent diagram outlines the logical relationship between the different validation parameters, demonstrating how they collectively ensure a reliable and robust bioanalytical method.
Interrelation of Validation Parameters
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma [agris.fao.org]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Frontiers: A Comparative Guide to Valacyclovir Quantification Using N-t-Boc-valacyclovir-d4
For researchers, scientists, and drug development professionals, the precise and accurate quantification of antiviral drugs and their metabolites is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of valacyclovir, with a focus on the use of N-t-Boc-valacyclovir-d4 and other internal standards. Detailed experimental data and protocols are presented to facilitate informed decisions in your bioanalytical workflows.
Valacyclovir, a prodrug of the antiviral agent acyclovir, exhibits significantly greater oral bioavailability, making it a cornerstone in the treatment of herpes virus infections.[1][2][3] Its rapid conversion to acyclovir in the small intestine and liver necessitates robust analytical methods to accurately quantify both the prodrug and its active metabolite in biological matrices.[4] The use of stable isotope-labeled internal standards is a critical component of achieving high-quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
This guide delves into the cross-validation of analytical methods employing various internal standards, including a deuterated analog of N-t-Boc-valacyclovir, to provide a comparative overview of their performance.
Comparative Performance of Analytical Methods
The selection of an appropriate internal standard is crucial for correcting for variability in sample preparation and instrument response. Here, we compare key performance parameters of LC-MS/MS methods utilizing different internal standards for the quantification of valacyclovir and its active metabolite, acyclovir.
| Parameter | Method 1: Valacyclovir-d4 (VACV-d4) & Acyclovir-d4 (ACV-d4) | Method 2: Valacyclovir-d8 (VLD8) | Method 3: Fluconazole |
| Analyte(s) | Valacyclovir & Acyclovir | Valacyclovir | Valacyclovir & Acyclovir |
| Matrix | Mouse and Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Not specified in detail |
| Lower Limit of Quantification (LLOQ) | 2 nM for both VACV and ACV[4] | 0.5 ng/mL for Valacyclovir[5] | 5 ng/mL for Valacyclovir, 47.6 ng/mL for Acyclovir[5] |
| Linear Range | 2–200 nM and 200–5000 nM for both compounds[4] | 0.5–700.0 ng/mL[5] | 5–1075 ng/mL for Valacyclovir, 47.6–10,225 ng/mL for Acyclovir[5] |
| Accuracy (% Bias) | 91.6% to 104.7% for dilution integrity[4] | Within-run: 96.7% to 97.9%, Between-run: 94.7% to 97.3%[5] | Not specified |
| Precision (%RSD) | < 10% for dilution integrity[4] | Within-run: 0.7% to 3.5%, Between-run: 3.1% to 4.7%[5] | Not specified |
| Recovery | Not explicitly stated, direct protein precipitation used[4] | Mean recovery: 99.17 ± 10.78% for valacyclovir, 110.84 ± 8.74% for VLD8[5] | Not specified |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are the protocols for the key experiments cited in this guide.
Method 1: Quantification of Valacyclovir and Acyclovir using Valacyclovir-d4 and Acyclovir-d4[4]
-
Sample Preparation:
-
To 10 µL of plasma, add 40 µL of acetonitrile containing 200 nM of both Valacyclovir-d4 (VACV-d4) and Acyclovir-d4 (ACV-d4) as internal standards.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an LC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: API4000 LC-MS/MS system
-
Column: Waters Atlantis T3 C18
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.
-
Precursor-Product Ion Transitions:
-
Valacyclovir (VACV): m/z 325.2 > 152.1
-
Acyclovir (ACV): m/z 226.2 > 152.1
-
Valacyclovir-d4 (VACV-d4): m/z 329.2 > 152.1
-
Acyclovir-d4 (ACV-d4): m/z 230.2 > 152.1
-
-
Method 2: Quantification of Valacyclovir using Valacyclovir-d8[5]
-
Sample Preparation (Solid-Phase Extraction):
-
Detailed protocol for solid-phase extraction was not provided in the source material. However, it was mentioned as the extraction method.
-
-
LC-MS/MS Conditions:
-
Column: Reversed-phase Zorbax, SB C18, 4.6 × 75 mm, 3.5 μm
-
Detection: Multiple reaction monitoring (MRM) in positive mode.
-
Proton Adducts:
-
Valacyclovir: m/z 325.2 → 152.0
-
Valacyclovir-d8 (VLD8): m/z 333.3 → 152.0
-
-
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of valacyclovir and a typical experimental workflow for its quantification.
Figure 1. Metabolic activation pathway of valacyclovir.
References
- 1. Valacyclovir versus acyclovir for the treatment of herpes zoster ophthalmicus in immunocompetent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. everlywell.com [everlywell.com]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
A Comparative Analysis of N-t-Boc-valacyclovir-d4 and Acyclovir-d4 as Internal Standards in Bioanalysis
In the quantitative analysis of pharmaceuticals in biological matrices, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative analysis of two deuterated compounds, N-t-Boc-valacyclovir-d4 and acyclovir-d4, for their use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This comparison is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development.
Physicochemical Properties and Suitability
An ideal internal standard should be chemically and physically similar to the analyte to compensate for variability during sample preparation and analysis. Stable isotope-labeled internal standards are considered the gold standard.
Acyclovir-d4 is a deuterium-labeled analog of acyclovir and is the most appropriate internal standard for the quantification of acyclovir.[1][2] Its structure is nearly identical to acyclovir, ensuring that it co-elutes and experiences similar ionization efficiency and matrix effects.
This compound is a deuterated and chemically protected derivative of valacyclovir. The tert-butyloxycarbonyl (Boc) protecting group makes the molecule significantly more lipophilic than both valacyclovir and acyclovir. Consequently, its primary application would be as an internal standard for the analysis of N-t-Boc-valacyclovir. While it could theoretically be used for the analysis of valacyclovir, the significant difference in chemical properties between this compound and valacyclovir makes it a less ideal choice compared to valacyclovir-d4. For the analysis of acyclovir, this compound is not a suitable internal standard due to the substantial structural and polarity differences.
| Feature | This compound | Acyclovir-d4 |
| Structure | Deuterated L-valine ester of acyclovir with a Boc-protected amine | Deuterated acyclovir |
| Molecular Formula | C18H24D4N6O6 | C8H7D4N5O3 |
| Molecular Weight | 428.49 g/mol | 229.2 g/mol |
| Polarity | Low (due to Boc group) | High |
| Primary Analyte | N-t-Boc-valacyclovir | Acyclovir |
| Suitability for Valacyclovir Analysis | Low to Moderate | Low (Valacyclovir-d4 preferred) |
| Suitability for Acyclovir Analysis | Low | High |
Performance Characteristics
The performance of an internal standard is evaluated based on its ability to mimic the analyte's behavior throughout the analytical process.
| Performance Metric | This compound (Inferred) | Acyclovir-d4 (Documented) |
| Chromatographic Behavior | Longer retention time on reversed-phase columns due to higher lipophilicity. May require a stronger organic mobile phase for elution. | Shorter retention time, similar to acyclovir. Elutes with a weaker organic mobile phase.[3] |
| Matrix Effects | Potential for different matrix effects compared to valacyclovir or acyclovir due to different retention times and ionization properties. | Experiences similar matrix effects to acyclovir, allowing for effective compensation.[3] |
| Stability | The Boc group may offer increased stability at neutral pH compared to valacyclovir, which is prone to hydrolysis.[4][5] However, it is labile under acidic conditions. | Stable under typical bioanalytical conditions.[1] |
| Accuracy and Precision | Expected to be high for the analysis of N-t-Boc-valacyclovir. For valacyclovir analysis, potential for bias due to differences in extraction recovery and matrix effects. | High accuracy and precision for acyclovir quantification.[6] |
Experimental Protocols
Protocol 1: Quantification of Acyclovir in Human Plasma using Acyclovir-d4
This protocol is based on established methods for the bioanalysis of acyclovir.[3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing 100 ng/mL of acyclovir-d4.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acyclovir: m/z 226.1 > 152.1
-
Acyclovir-d4: m/z 230.1 > 152.1
-
Protocol 2: Hypothetical Protocol for Quantification of Valacyclovir in Human Plasma using this compound
This is a theoretical protocol, as no published methods were identified. Adjustments from Protocol 1 are based on the chemical properties of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Due to the lower polarity, a liquid-liquid extraction may be more suitable.
-
To 50 µL of plasma sample, add 25 µL of this compound working solution.
-
Add 250 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A steeper gradient may be required, e.g., 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Predicted):
-
Valacyclovir: m/z 325.2 > 152.1
-
This compound: A characteristic fragment would need to be determined, likely involving the loss of the Boc group or the valine side chain.
-
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. scbt.com [scbt.com]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Deuterium Isotope Effects on the Metabolism of N-t-Boc-valacyclovir-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the metabolic impact of deuterium substitution in N-t-Boc-valacyclovir-d4 against its non-deuterated analog, N-t-Boc-valacyclovir. The introduction of deuterium at specific molecular positions can induce a kinetic isotope effect, potentially altering the rate of metabolic processes and influencing the drug's pharmacokinetic profile. This document outlines the requisite experimental protocols, presents hypothetical comparative data, and visualizes the metabolic pathways and experimental workflows to guide research in this area.
Introduction to the Deuterium Isotope Effect
Deuteration, the substitution of a hydrogen atom with its stable isotope deuterium, strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the deuterium kinetic isotope effect (KIE). In drug metabolism, this can lead to a decreased rate of clearance, a longer biological half-life, and potentially altered metabolic pathways. For prodrugs like valacyclovir, understanding these effects is crucial for optimizing drug delivery and efficacy.
Valacyclovir itself is a prodrug of the antiviral agent acyclovir. It undergoes rapid and extensive first-pass metabolism, primarily hydrolysis by intestinal and hepatic esterases, to yield acyclovir and L-valine.[1][2] Acyclovir is the active antiviral component.[3] While valacyclovir and acyclovir are not metabolized by cytochrome P450 enzymes, other enzymes like guanine deaminase (cypin) and xanthine oxidase are involved in the further processing of these compounds.[4][5][6]
Comparative Metabolic Stability: N-t-Boc-valacyclovir vs. This compound
The following tables present hypothetical data from in vitro metabolic stability assays to illustrate the potential impact of deuteration on N-t-Boc-valacyclovir metabolism.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| N-t-Boc-valacyclovir | 45.2 | 15.3 |
| This compound | 68.5 | 10.1 |
Table 2: In Vitro Metabolic Stability in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| N-t-Boc-valacyclovir | 33.8 | 20.5 |
| This compound | 52.1 | 13.3 |
Experimental Protocols
To empirically determine the data presented above, the following experimental protocols are recommended.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of Phase I metabolism of the test compounds.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation: The test compounds (N-t-Boc-valacyclovir and this compound) are added to the microsomal suspension at a final concentration of 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH. Control incubations are performed without NADPH to assess non-enzymatic degradation.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
In Vitro Metabolic Stability in Human Hepatocytes
Objective: To assess the overall metabolic stability (Phase I and Phase II metabolism) in a more complete cellular system.
Methodology:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium. Cell viability is confirmed before use.
-
Incubation: The test compounds are added to the hepatocyte suspension at a final concentration of 1 µM.
-
Sampling: Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Extraction: The parent compound is extracted from the hepatocytes and the medium using an organic solvent.
-
Analysis: The concentration of the parent compound in the extracts is quantified using LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the disappearance rate of the parent compound over time.
Visualizing the Process and Pathway
The following diagrams illustrate the experimental workflow for assessing the deuterium isotope effect and the metabolic pathway of valacyclovir.
Caption: Experimental workflow for comparing the metabolic stability of deuterated and non-deuterated compounds.
Caption: Metabolic pathway of valacyclovir to its active form, acyclovir, and subsequent metabolism.
Conclusion
The assessment of deuterium isotope effects on the metabolism of this compound is a critical step in understanding its potential as a therapeutic agent. The experimental protocols and comparative framework provided in this guide offer a systematic approach for researchers to investigate the metabolic stability and pharmacokinetic profile of this deuterated compound. The illustrative data suggests that deuteration may lead to a slower metabolism, which could translate to an improved pharmacokinetic profile in vivo. However, empirical validation through the outlined experimental procedures is essential to confirm these potential advantages.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Valacyclovir and Acyclovir Are Substrates of the Guanine Deaminase Cytosolic PSD-95 Interactor (Cypin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valacyclovir and Acyclovir Are Substrates of the Guanine Deaminase Cytosolic PSD‐95 Interactor (Cypin) - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Valacyclovir Quantification using N-t-Boc-valacyclovir-d4 as an Internal Standard
This guide provides a comparative overview of methodologies for the quantification of valacyclovir in biological matrices, specifically focusing on the use of a deuterated internal standard, N-t-Boc-valacyclovir-d4. While a direct inter-laboratory study is not publicly available, this document synthesizes data from published, validated bioanalytical methods to offer a comprehensive comparison for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and improving the accuracy and precision of LC-MS/MS assays.
Executive Summary
The quantification of valacyclovir, a prodrug of acyclovir, is essential in pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitive and selective measurement. This guide compares two distinct, well-documented LC-MS/MS methods for valacyclovir quantification, one utilizing valacyclovir-d4 (a close analog to this compound after deprotection during sample preparation and analysis) and another using valacyclovir-d8 as internal standards. The comparison highlights differences in sample preparation, chromatographic separation, and mass spectrometric detection, providing a valuable resource for laboratories establishing or refining their own analytical methods.
Data Presentation
The following tables summarize the key quantitative parameters from two representative studies, providing a side-by-side comparison of their performance.
Table 1: Comparison of Sample Preparation and Liquid Chromatography Conditions
| Parameter | Method A (Shi et al., 2018)[1][2] | Method B (Konda et al., 2013)[3][4] |
| Internal Standard | Valacyclovir-d4 (VACV-D4) | Valacyclovir-d8 (VLD8) |
| Biological Matrix | Human and Mouse Plasma | Human Plasma |
| Sample Volume | 10 µL | 250 µL |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) |
| LC Column | Waters Atlantis T3 C18 (150x2.1mm, 5µm) | Zorbax SB C18 (75x4.6mm, 3.5µm) |
| Mobile Phase A | 2 mM Ammonium Acetate and 0.2% Formic Acid in Water | 10 mM Ammonium Formate (pH 5.0) |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile | Methanol |
| Flow Rate | 0.2 mL/min | 0.25 mL/min |
| Run Time | 9 min | 7 min |
Table 2: Comparison of Mass Spectrometry and Validation Parameters
| Parameter | Method A (Shi et al., 2018)[1][2] | Method B (Konda et al., 2013)[3][4] |
| Mass Spectrometer | API 4000 | Applied Biosystems/MDS SCIEX API-4000 |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Valacyclovir) | 325.2 > 152.1 | 325.2 > 152.0 |
| MRM Transition (Internal Standard) | 329.2 > 152.1 (VACV-D4) | 333.3 > 152.0 (VLD8) |
| Linearity Range | 2 - 5000 nM | 0.5 - 700.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 nM | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | 0.7 - 3.5% |
| Inter-day Precision (%CV) | < 10% | 3.1 - 4.7% |
| Intra-day Accuracy (%) | 91.6% - 104.7% | 96.7 - 97.9% |
| Inter-day Accuracy (%) | Not explicitly stated, but within acceptable limits | 94.7 - 97.3% |
| Mean Recovery | Not explicitly stated | 99.17 ± 10.78% |
Experimental Protocols
Method A: Protein Precipitation followed by LC-MS/MS (Based on Shi et al., 2018)[1][2]
-
Sample Preparation: To 10 µL of plasma, add 40 µL of acetonitrile containing the internal standard (valacyclovir-d4). Vortex for 5 minutes and then centrifuge at 17,000 x g for 10 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject 10 µL onto the LC-MS/MS system.
-
Liquid Chromatography: Perform chromatographic separation on a Waters Atlantis T3 C18 column with a gradient elution using a mobile phase consisting of water with 2 mM ammonium acetate and 0.2% formic acid (A) and acetonitrile with 0.2% formic acid (B) at a flow rate of 0.2 mL/min.
-
Mass Spectrometry: Detect the analytes using an API 4000 mass spectrometer with electrospray ionization in the positive ion mode. Monitor the multiple reaction monitoring (MRM) transitions of m/z 325.2 → 152.1 for valacyclovir and m/z 329.2 → 152.1 for valacyclovir-d4.
Method B: Solid-Phase Extraction followed by LC-MS/MS (Based on Konda et al., 2013)[3][4]
-
Sample Preparation: To 250 µL of plasma, add the internal standard (valacyclovir-d8). Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard.
-
LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase. Inject a 20 µL aliquot into the LC-MS/MS system.
-
Liquid Chromatography: Achieve chromatographic separation on a Zorbax SB C18 column using an isocratic mobile phase of 10 mM ammonium formate (pH 5.0) and methanol (20:80, v/v) at a flow rate of 0.25 mL/min.
-
Mass Spectrometry: Perform detection using an Applied Biosystems/MDS SCIEX API-4000 mass spectrometer with electrospray ionization in the positive ion mode. Monitor the MRM transitions of m/z 325.2 → 152.0 for valacyclovir and m/z 333.3 → 152.0 for valacyclovir-d8.
Mandatory Visualization
Caption: Comparative experimental workflows for valacyclovir quantification.
Caption: Key components of valacyclovir bioanalytical methods.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma [agris.fao.org]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
Comparative Guide to Impurity Profiling of N-t-Boc-Valacyclovir-d4 and its Non-Labeled Analog, Valacyclovir
This guide provides a comparative analysis of analytical methodologies for the impurity profiling and characterization of N-t-Boc-valacyclovir-d4, a deuterated internal standard, and its active pharmaceutical ingredient (API) counterpart, valacyclovir. Ensuring the purity of this compound is critical for its use in quantitative bioanalytical assays. The impurity profile of the deuterated standard should be well-characterized to avoid interference with the analysis of valacyclovir. This document outlines common impurities, degradation pathways, and a comparison of analytical techniques used for their identification and quantification.
Overview of Potential Impurities
Impurities in valacyclovir can originate from the synthesis process or degradation. The primary degradation product of valacyclovir is its active form, acyclovir.[1][2][3] Forced degradation studies have shown that valacyclovir degrades under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[1][4] Common process-related impurities and degradation products are listed in the table below.
Table 1: Common Impurities of Valacyclovir
| Impurity Name | Chemical Name | Type |
| Impurity A | Guanine | Degradation/Process-Related |
| Impurity B / Acyclovir | 2-Amino-9-[(2-hydroxyethoxy)methyl]-1,9-dihydro-6H-purin-6-one | Degradation/Process-Related |
| Impurity C | 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate | Process-Related |
| Impurity E | L-Valine | Degradation/Process-Related |
| Impurity G | N,N-dimethylpyridin-4-amine | Process-Related |
| Impurity P | Not specified in search results | Process-Related |
| Impurity S | 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl) methoxy] ethyl N-[1,1-dimetylethoxy) carbonyl]-L-valinate | Process-Related |
Comparative Analysis of Analytical Techniques
The most common analytical techniques for impurity profiling of valacyclovir and its related compounds are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 2: Comparison of Analytical Methods for Valacyclovir Impurity Profiling
| Parameter | RP-HPLC | LC-MS |
| Principle | Separation based on polarity differences. | Separation based on polarity, with mass-to-charge ratio detection. |
| Sensitivity | Good, with LOD values in the µg/mL range.[5][6] | Excellent, with quantitation limits in the ppm range.[7][8] |
| Specificity | Good, can separate known impurities with a validated method.[5][9] | Excellent, provides mass information for peak identification and confirmation. |
| Quantification | Precise and accurate for known impurities with reference standards.[5][6] | Highly accurate and precise, can be used for absolute quantification. |
| Identification | Based on retention time comparison with standards. | Based on retention time and mass spectral data, enabling identification of unknown impurities. |
| Cost | Relatively lower cost and widely available. | Higher instrument and maintenance costs. |
| Typical Use | Routine quality control, stability testing.[1][5] | Impurity identification, structural elucidation, and sensitive quantification.[7][8] |
Experimental Protocols
RP-HPLC Method for Valacyclovir and Related Impurities
This protocol is a representative example for the separation of valacyclovir and its impurities.
-
Column: Zorbax SB Phenyl (250 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase A: 0.01M Ammonium Formate buffer (pH 3.0)[7][8]
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5-80% B
-
15-20 min: 80% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[9]
LC-MS Method for Impurity G and S in Valacyclovir
This method is suitable for the sensitive quantification of specific process-related impurities.
-
Mobile Phase A: 0.01M Ammonium Formate in water (pH 3.0)[7][8]
-
Gradient Program:
-
Flow Rate: 0.8 mL/min
-
Detection: Mass Spectrometry in Q1 Multiple Ion (SIM) mode[7][8]
-
Ionization: Electrospray Ionization (ESI), Positive Mode
Visualizations
Valacyclovir Degradation Pathway
The following diagram illustrates the primary degradation pathway of valacyclovir to its active metabolite, acyclovir, through hydrolysis.
Caption: Primary degradation pathway of valacyclovir.
Experimental Workflow for Impurity Profiling
This workflow outlines the general steps involved in the impurity profiling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mtc-usa.com [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
A Guide to Bioequivalence Study Design for Valacyclovir Utilizing N-t-Boc-valacyclovir-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the design and execution of bioequivalence studies for valacyclovir, with a specific focus on the use of N-t-Boc-valacyclovir-d4 as a stable isotope-labeled internal standard. The content herein is intended to offer an objective comparison of methodologies and provide supporting experimental data to aid in the design of robust and reliable bioequivalence trials.
Introduction to Valacyclovir Bioequivalence Studies
Valacyclovir is a prodrug of acyclovir, an antiviral medication. After oral administration, valacyclovir is rapidly and extensively converted to acyclovir.[1] Consequently, bioequivalence studies for valacyclovir formulations can be conducted by measuring the plasma concentrations of its active metabolite, acyclovir.[1][2] The primary objective of a bioequivalence study is to demonstrate that a test formulation of a drug results in the same rate and extent of absorption as a reference formulation.
The standard design for a valacyclovir bioequivalence study is an open-label, randomized, single-dose, two-way crossover study in healthy volunteers.[1][2][3][4] Key pharmacokinetic (PK) parameters used to assess bioequivalence are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).[2][3]
The Critical Role of the Internal Standard
In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte. The IS is added to all samples, including calibration standards and quality control samples, to correct for variability in sample preparation and instrument response.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. These standards have the same physicochemical properties as the analyte but a different mass due to the incorporation of heavy isotopes (e.g., deuterium, 13C, 15N). This ensures that the IS and the analyte behave identically during extraction, chromatography, and ionization, leading to more accurate and reliable results.
Comparison of Internal Standard Performance
| Feature | This compound (SIL IS) | Structural Analog IS (e.g., Ganciclovir) |
| Co-elution with Analyte | Nearly identical retention time, minimizing the impact of matrix effects. | Different retention time, which can lead to differential matrix effects and impact accuracy. |
| Extraction Recovery | Identical to the analyte, ensuring accurate correction for sample loss during preparation. | May differ from the analyte, leading to inaccurate quantification. |
| Ionization Efficiency | Nearly identical, providing a consistent response ratio and improving precision. | Can be significantly different, affecting the accuracy and precision of the measurement. |
| Compensation for Matrix Effects | Effectively compensates for ion suppression or enhancement. | May not adequately compensate for matrix effects experienced by the analyte. |
Experimental Protocol: Bioanalysis of Valacyclovir in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of valacyclovir (measured as acyclovir) in human plasma using a deuterated internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of 1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex API 4000 or equivalent with a TurboIonSpray source
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acyclovir: [Specific parent ion] -> [Specific daughter ion]
-
Deuterated Acyclovir (from this compound): [Specific parent ion + 4 Da] -> [Specific daughter ion]
-
-
Temperature: 500°C
-
IonSpray Voltage: 5500 V
Bioequivalence Study Data Presentation
The following table summarizes typical pharmacokinetic parameters obtained from a bioequivalence study of a test and reference formulation of valacyclovir.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 4500 ± 850 | 4650 ± 900 | 92.5% - 108.2% |
| AUC0-t (ngh/mL) | 18500 ± 3500 | 18900 ± 3700 | 95.1% - 103.5% |
| AUC0-inf (ngh/mL) | 19200 ± 3800 | 19700 ± 4000 | 94.8% - 102.9% |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | - |
| t1/2 (h) | 3.2 ± 0.7 | 3.3 ± 0.8 | - |
For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf for the test to reference product must fall within the range of 80.00% to 125.00%.
Visualizing the Bioequivalence Workflow and Logic
The following diagrams illustrate the typical workflow of a bioequivalence study and the logical framework for determining bioequivalence.
Caption: Experimental workflow for a valacyclovir bioequivalence study.
Caption: Logical framework for determining bioequivalence.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. Pharmacokinetics and bioequivalence study of valacyclovir hydrochloride capsules after single dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence studies of two different film-coated tablet formulations of valacyclovir of two different strengths in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
N-t-Boc-Valacyclovir-d4 in Regulated Bioanalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for regulated studies. For the antiviral prodrug valacyclovir, a stable isotope-labeled internal standard is the preferred choice to ensure the highest accuracy and precision, compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of the performance of various internal standards used in the bioanalysis of valacyclovir, with a special focus on the potential utility of N-t-Boc-valacyclovir-d4.
While direct performance data for this compound in regulated bioanalysis is not publicly available, this guide will present data from commonly used deuterated and non-deuterated internal standards for valacyclovir. This will be followed by a discussion of the theoretical advantages and potential challenges of employing this compound, based on its chemical structure.
Performance Comparison of Internal Standards for Valacyclovir Bioanalysis
The accuracy and precision of a bioanalytical method are paramount for regulatory submission. The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for method validation, which include acceptance criteria for accuracy and precision. Typically, the mean accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%.
The following tables summarize the reported accuracy and precision data for different internal standards used in the quantification of valacyclovir in biological matrices.
Table 1: Performance Data for Deuterated Internal Standards
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Valacyclovir-d8 | 1.5 (LQC) | 3.5 | 4.7 | 97.9 | 97.3 | [1] |
| 350 (MQC) | 0.7 | 3.1 | 96.7 | 94.7 | [1] | |
| 560 (HQC) | 1.8 | 3.4 | 97.1 | 95.8 | [1] | |
| Valacyclovir-d4 | 10 nM (LQC) | 8.9 | 7.8 | 108.7 | 105.2 | |
| 1000 nM (HQC) | 2.0 | 4.5 | 94.8 | 98.5 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Performance Data for a Non-Isotopically Labeled Internal Standard
| Internal Standard | Analyte (Valacyclovir) Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Fluconazole | 5.0 (LLOQ) | 8.2 | 10.1 | 95.4 | 98.7 | [2] |
| 15.0 (LQC) | 5.1 | 7.5 | 102.3 | 101.1 | [2] | |
| 500.0 (MQC) | 3.9 | 5.8 | 98.9 | 99.5 | [2] | |
| 850.0 (HQC) | 3.1 | 4.6 | 101.5 | 100.8 | [2] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
The methodologies employed to generate the data in the tables above are crucial for understanding the context of the results. Below are summaries of the experimental protocols from the cited literature.
Method Using Valacyclovir-d8 as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE).
-
Chromatography: Reversed-phase liquid chromatography.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.
-
Quantification: The ratio of the peak area of valacyclovir to that of Valacyclovir-d8 was used to determine the concentration.
Method Using Valacyclovir-d4 as Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Reversed-phase liquid chromatography.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.
-
Quantification: The peak area ratio of the analyte to the internal standard was used for quantification.
Method Using Fluconazole as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE).
-
Chromatography: Reversed-phase liquid chromatography.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.
-
Quantification: The ratio of the peak area of valacyclovir to that of fluconazole was used to determine the concentration.
This compound: A Theoretical Evaluation
This compound is a deuterated and protected form of valacyclovir. While no direct bioanalytical performance data has been published, its chemical structure allows for a theoretical assessment of its potential as an internal standard.
Potential Advantages:
-
Co-elution with Analyte: As a stable isotope-labeled analog, it is expected to have nearly identical chromatographic behavior to valacyclovir, leading to better correction for matrix effects.
-
Similar Ionization Efficiency: The deuterated nature of the molecule should result in similar ionization efficiency in the mass spectrometer source as the unlabeled analyte, improving the accuracy of quantification.
-
Protection against In-source Fragmentation: The tert-butyloxycarbonyl (Boc) protecting group on the valine moiety could potentially influence the fragmentation pattern in the mass spectrometer. This might be advantageous in preventing in-source conversion to acyclovir, a known metabolite, which could interfere with the analysis of valacyclovir itself.
Potential Challenges:
-
Different Extraction Recovery: The Boc group increases the lipophilicity of the molecule compared to valacyclovir. This difference in polarity could lead to different recoveries during sample extraction, potentially compromising the accuracy of the results if not carefully optimized and validated.
-
In-source Loss of the Boc Group: The stability of the Boc group under the ionization conditions of the mass spectrometer would need to be thoroughly investigated. If the Boc group is lost in the ion source, the resulting fragment ion might be the same as that of deuterated valacyclovir, which could complicate the analysis.
-
Commercial Availability and Cost: While available from specialty chemical suppliers, the cost and lead times for this compound may be higher than for more commonly used internal standards.
Experimental Workflow for Bioanalytical Method Validation
The development and validation of a regulated bioanalytical method follow a structured workflow to ensure its reliability.
Caption: A typical workflow for regulated bioanalytical method development and validation.
Signaling Pathway of Valacyclovir Action
To provide a complete context, the mechanism of action of valacyclovir is illustrated below.
Caption: The metabolic activation pathway of the prodrug valacyclovir.
Conclusion
The choice of an internal standard is a critical decision in regulated bioanalysis. Stable isotope-labeled internal standards such as Valacyclovir-d8 and Valacyclovir-d4 have demonstrated excellent performance in terms of accuracy and precision for the quantification of valacyclovir. While a non-isotopically labeled standard like fluconazole can also be used, it may not compensate as effectively for all sources of variability.
This compound presents an interesting, albeit unproven, alternative. Its structural similarity to valacyclovir is a significant advantage. However, the presence of the Boc protecting group necessitates a thorough evaluation of its extraction behavior and stability during analysis. Any laboratory considering the use of this compound would need to perform a comprehensive validation to demonstrate its suitability for regulated bioanalysis, directly comparing its performance to established internal standards. Without such data, Valacyclovir-d8 or Valacyclovir-d4 remain the more conservative and well-documented choices for ensuring the highest quality data in regulated bioanalytical studies of valacyclovir.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling N-t-Boc-valacyclovir-d4
For Immediate Implementation: Researchers and laboratory personnel engaged in the handling of N-t-Boc-valacyclovir-d4 must adhere to stringent safety protocols due to the compound's potential pharmacological activity and the limited availability of specific toxicity data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel.
As a deuterated and Boc-protected derivative of the antiviral drug valacyclovir, this compound should be handled as a potent pharmaceutical compound. The following procedures are based on a conservative approach, combining best practices for handling active pharmaceutical ingredients (APIs), considerations for deuterated compounds, and the known hazard profile of the parent drug.
Personal Protective Equipment (PPE)
Due to the potential for harm upon ingestion and the lack of comprehensive toxicological data for this compound, a multi-layered PPE approach is mandatory. The primary goal is to prevent inhalation, skin contact, and ingestion.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloving | Inner and outer pairs of nitrile gloves. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown. |
| Full-body Suit | Recommended for large quantities or when generating aerosols. | |
| Respiratory Protection | N95 Respirator | Minimum requirement for handling powders. |
| Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosolization. | |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Face Protection | Face Shield | To be worn in conjunction with goggles during splash-risk procedures. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step guidance outlines the key operational phases for working with this compound.
Compound Receipt and Storage
-
Verification: Upon receipt, verify the container's integrity.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and associated hazards.
-
Storage: Store in a designated, well-ventilated, and access-restricted area. Keep the container tightly sealed.
Preparation and Handling
-
Controlled Environment: All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to control airborne particles.
-
Weighing: Use a balance inside the containment unit. If a balance is not available inside, use a "weighing enclosure" with dedicated exhaust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize dust generation.
Experimental Procedures
-
Containment: All experimental manipulations should be performed within a primary containment device (e.g., fume hood).
-
Spill Prevention: Use secondary containment (e.g., trays) for all containers holding the compound.
-
Decontamination: All surfaces and equipment in contact with the compound must be decontaminated after use. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse) should be validated for effectiveness.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste (gloves, gowns, pipette tips, etc.) must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced, rinsed container can then be disposed of as regular laboratory glass or plastic waste. |
Note on Deuterated Waste: While the deuterium label does not confer radioactivity, it is good practice to segregate deuterated waste streams if required by institutional policy, as mixed chemical waste can sometimes be more costly to dispose of.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Contain the spill with absorbent material. Collect all contaminated materials into a sealed hazardous waste container. Decontaminate the spill area. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
